molecular formula C7H4N4 B1383464 2-(Pyrimidin-4-yl)propanedinitrile CAS No. 1803582-85-5

2-(Pyrimidin-4-yl)propanedinitrile

Número de catálogo: B1383464
Número CAS: 1803582-85-5
Peso molecular: 144.13 g/mol
Clave InChI: WSDCSRKFWHGYNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Pyrimidin-4-yl)propanedinitrile (CAS 1803582-85-5) is a chemical compound with the molecular formula C7H4N4 and a molecular weight of 144.13 g/mol. It serves as a versatile propanedinitrile (malononitrile) derivative and a valuable pyrimidine-based building block in organic synthesis and medicinal chemistry research . Propanedinitrile derivatives are key intermediates in synthesizing complex, poly-substituted aromatic structures. For instance, related compounds like 2-(pyridin-4-ylmethylene)malononitrile have been used as reactants with malononitrile to synthesize highly functionalized benzene derivatives, such as 2-amino-4,6-di(pyridin-4-yl)benzene-1,3,5-tricarbonitrile . This demonstrates the utility of this chemical class in constructing novel molecular architectures with potential material science applications. Furthermore, various pyrimidine and propanedinitrile-containing compounds are investigated for their biological activities. The pyrimidine ring is a common pharmacophore found in molecules studied for a range of purposes, highlighting the potential of this compound as a precursor in drug discovery research . Researchers value this chemical for its ability to incorporate both a pyrimidine heterocycle and reactive dinitrile groups into larger molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-pyrimidin-4-ylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6(4-9)7-1-2-10-5-11-7/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDCSRKFWHGYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(Pyrimidin-4-yl)propanedinitrile: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyrimidin-4-yl)propanedinitrile (CAS: 1803582-85-5) is a highly specialized, electron-deficient heterocyclic building block utilized extensively in modern medicinal chemistry. Structurally comprising a pyrimidine core substituted at the 4-position with a malononitrile (propanedinitrile) moiety, this compound serves as a critical intermediate for the rapid assembly of fused nitrogenous heterocycles. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing a deep mechanistic analysis of its synthesis, the causality behind its unique electronic properties, and self-validating protocols for its isolation.

Structural and Electronic Properties: The Causality of Acidity

The chemical reactivity of 2-(pyrimidin-4-yl)propanedinitrile is fundamentally dictated by the extreme acidity of its methine proton. While unsubstituted malononitrile possesses a pKa of approximately 11.1 , conjugation to the strongly electron-withdrawing pyrimidine ring drastically alters its electronic landscape.

Mechanistic Causality: The conjugate base (carbanion) formed upon deprotonation is exceptionally stable. This stability is driven not only by the inductive and resonance effects of the two cyano (-C≡N) groups but also by the extensive delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. Consequently, the estimated pKa of the methine proton drops below 5.0. In neutral or mildly basic solutions, the compound exists predominantly as a stabilized anion or an enamine-like tautomer. This extreme acidity mandates specific pH-controlled isolation protocols during synthesis, as standard aqueous workups will fail to extract the ionized product.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of 2-(Pyrimidin-4-yl)propanedinitrile

PropertyValue
CAS Number 1803582-85-5
Molecular Formula C7H4N4
Molecular Weight 144.14 g/mol
Exact Mass 144.0436 Da
Estimated pKa (Methine) < 5.0
SMILES N#CC(C#N)c1ccnbn1

Mechanistic Synthesis & Process Chemistry

The synthesis of 2-(pyrimidin-4-yl)propanedinitrile is achieved via a Nucleophilic Aromatic Substitution (SNAr) between 4-chloropyrimidine and malononitrile.

Causality of Base Selection: The choice of base is the most critical parameter in this workflow. While weaker bases like K2CO3 can deprotonate malononitrile, Sodium Hydride (NaH) is structurally required for high-yield, scalable protocols. NaH ensures irreversible, quantitative deprotonation, driving the equilibrium entirely toward the malononitrile carbanion. This prevents unreacted malononitrile from participating in competing Knoevenagel condensations and accelerates the SNAr reaction on the electron-deficient 4-chloropyrimidine.

Table 2: SNAr Reaction Optimization Parameters

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2CO3DMF801245Reversible deprotonation; Knoevenagel side products observed.
t-BuOKTHF60868Moderate yield; partial degradation of pyrimidine core.
NaH THF 60 4 >85 Irreversible deprotonation; clean conversion, rapid SNAr.

Experimental Protocol: Self-Validating SNAr Synthesis

This step-by-step methodology incorporates built-in visual and chemical checkpoints to ensure reaction success without immediate reliance on LC-MS.

Step 1: Irreversible Deprotonation

  • Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 2.2 eq) and anhydrous THF under an inert atmosphere. Cool to 0 °C.

  • Dropwise add malononitrile (1.1 eq) dissolved in THF.

  • Self-Validation: The evolution of H2 gas (bubbling) visually confirms active deprotonation. The reaction is complete when gas evolution ceases, yielding a clear/yellowish solution of the highly nucleophilic carbanion.

Step 2: Electrophilic Addition & SNAr

  • Add 4-chloropyrimidine (1.0 eq) dropwise to the carbanion solution at 0 °C.

  • Warm the mixture to room temperature, then heat to 60 °C for 4 hours.

  • Self-Validation: Perform TLC monitoring (Hexanes:EtOAc 1:1). The disappearance of the UV-active 4-chloropyrimidine starting material indicates complete conversion to the sodium salt of the product.

Step 3: pH-Driven Isolation (Critical Checkpoint)

  • Cool the reaction to 0 °C and quench carefully with ice water. At this stage, the product is dissolved entirely in the aqueous layer as a water-soluble sodium salt.

  • Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted organic impurities.

  • Slowly acidify the aqueous layer using 1M HCl to pH 3–4.

  • Causality & Validation: Because the neutral product has a pKa < 5, it remains soluble until the pH drops below its pKa. The sudden formation of a dense solid precipitate at pH ~4 is the definitive, self-validating confirmation that the target compound has been successfully synthesized and protonated.

Step 4: Filtration

  • Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 2-(pyrimidin-4-yl)propanedinitrile .

SNAr_Workflow A Malononitrile (pKa ~11.1) B NaH (Base) Irreversible Deprotonation A->B C Carbanion Intermediate [NC-CH-CN]- Na+ B->C E SNAr Reaction (THF, 0 to 60 °C) C->E D 4-Chloropyrimidine Electrophile D->E F Sodium 2-(pyrimidin-4-yl) propanedinitrile Salt E->F G Acidification (HCl) pH ~3-4 F->G H Precipitation of Neutral 2-(Pyrimidin-4-yl)propanedinitrile G->H

Workflow for the SNAr synthesis and pH-driven isolation of 2-(pyrimidin-4-yl)propanedinitrile.

Applications in Drug Discovery

The primary utility of 2-(pyrimidin-4-yl)propanedinitrile lies in its ability to undergo rapid cyclization reactions to form pyrido[2,3-d]pyrimidines . By reacting the highly electrophilic dinitrile moiety with amidines, guanidines, or other binucleophiles, medicinal chemists can efficiently assemble these bicyclic systems.

Pyrido[2,3-d]pyrimidines are privileged pharmacophores found in numerous FDA-approved kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib) and advanced clinical candidates targeting EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC) . The ability to functionalize the C4 position of the pyrimidine ring early in the synthetic route allows for vast library generation during lead optimization.

Application_Pathway A 2-(Pyrimidin-4-yl) propanedinitrile B Cyclization (e.g., Guanidine) A->B Building Block C Pyrido[2,3-d]pyrimidine Scaffold B->C Annulation D Kinase Binding (e.g., EGFR/CDK4/6) C->D Pharmacophore E Tumor Growth Inhibition D->E Efficacy

Integration of 2-(pyrimidin-4-yl)propanedinitrile into kinase inhibitor drug discovery pathways.

References

  • Title: Malononitrile Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: Molecules (NIH PMC) URL: [Link]

The Mechanistic Paradigm of 2-(Pyrimidin-4-yl)propanedinitrile in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, active methylene compounds serve as privileged building blocks for constructing complex molecular architectures. 2-(Pyrimidin-4-yl)propanedinitrile (CAS: 1803582-85-5)[1], also known as pyrimidin-4-ylmalononitrile, stands out as a highly versatile reagent. Characterized by a methine bridge flanked by two strongly electron-withdrawing cyano groups and an electron-deficient pyrimidine ring, this molecule exhibits exceptional C-H acidity.

This technical guide explores the mechanistic pathways of 2-(Pyrimidin-4-yl)propanedinitrile, detailing its behavior as an ambident nucleophile, its role in tandem annulation reactions, and field-proven protocols for synthesizing fused heterocyclic systems such as pyrimido[1,2-a]pyrimidines.

Physicochemical Profiling & Electronic Properties

The Push-Pull System and Ambident Nucleophilicity

The reactivity of 2-(Pyrimidin-4-yl)propanedinitrile is fundamentally driven by its electronic topology. Upon deprotonation by a suitable base, the molecule forms a resonance-stabilized dicyanomethanide carbanion .

Because of the extended π-conjugation, the negative charge is not localized on the methine carbon. Instead, it is highly delocalized across the cyano nitrogen atoms (forming a ketenimine-like structure) and the pyrimidine ring nitrogens. This delocalization creates an ambident nucleophile (2[2]). According to Hard-Soft Acid-Base (HSAB) theory:

  • Soft Electrophiles (e.g., α,β-unsaturated ketones, aryl halides) preferentially attack the soft dicyanomethyl carbon.

  • Hard Electrophiles (e.g., alkyl triflates) tend to attack the harder pyrimidine nitrogen, leading to N-alkylated zwitterionic push-pull systems[2].

Resonance A Localized Carbanion (Methine Carbon) B Delocalized Anion (Cyano Nitrogen) A->B Push-Pull Resonance C Delocalized Anion (Pyrimidine Nitrogen) A->C Ring Delocalization B->C Ambident System

Figure 1: Delocalization pathways of the ambident dicyanomethanide anion.

Mechanistic Pathways in Organic Synthesis

Pathway A: Michael Additions and Nucleophilic Aromatic Substitution (SNAr)

The soft carbanion generated from 2-(Pyrimidin-4-yl)propanedinitrile is a potent nucleophile for Michael additions. When reacted with acyclic carbon nucleophiles or α,β-unsaturated systems, the reaction proceeds via an initial 1,4-addition. Under thermodynamic control (often catalyzed by mild bases like K₂CO₃), this step is highly efficient and minimizes reversibility (3[3]).

Pathway B: Tandem Annulation to Fused Heterocycles

The most structurally powerful application of this molecule is its use in tandem cyclization reactions to form polycyclic scaffolds. The mechanism follows a distinct sequence:

  • Intermolecular Attack: The dicyanomethanide carbon attacks an electrophile (e.g., an imidoyl chloride or a bis(methylthio)methylene derivative).

  • Intramolecular Cyclization: The proximity of the highly electrophilic cyano groups to a nucleophilic center (either on the newly attached moiety or the pyrimidine N1) triggers an exo-dig cyclization.

  • Tautomerization: The resulting imine tautomerizes to a stable aromatic or highly conjugated fused system, such as a pyrimido[1,2-a]pyrimidine (4[4]).

Workflow A 2-(Pyrimidin-4-yl) propanedinitrile B K2CO3 / DMF (Deprotonation) A->B C Dicyanomethanide Carbanion B->C -H+ D Electrophilic Attack (C-C) C->D + Electrophile E Intramolecular Cyclization D->E Tandem F Fused Pyrimido- pyrimidine E->F Tautomerization

Figure 2: Mechanistic workflow from deprotonation to tandem annulation.

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocol for the synthesis of fused pyrimido[1,2-a]pyrimidine derivatives incorporates explicit causality for reagent selection and built-in validation checkpoints.

Protocol: Base-Catalyzed Annulation of 2-(Pyrimidin-4-yl)propanedinitrile

Reagents & Materials:

  • 2-(Pyrimidin-4-yl)propanedinitrile (1.0 equiv)

  • Electrophilic coupling partner (e.g., 2-bis(methylthio)methylene malononitrile, 1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 2-(Pyrimidin-4-yl)propanedinitrile and the electrophile in anhydrous DMF (0.2 M concentration) at room temperature under an argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It leaves the generated carbanion "naked" and highly nucleophilic by selectively solvating the potassium cation, unlike protic solvents (e.g., ethanol) which would dampen reactivity via hydrogen bonding.

    • Validation Checkpoint: The solution should initially be clear or slightly hazy before base addition.

  • Carbanion Generation: Add anhydrous K₂CO₃ in one portion.

    • Causality: K₂CO₃ is chosen over stronger bases (like NaOH) because it is non-nucleophilic. It is sufficiently basic to deprotonate the highly acidic methine proton without hydrolyzing the sensitive cyano groups into amides[4].

    • Validation Checkpoint: A distinct bathochromic color shift (typically to deep yellow or orange/red) occurs immediately, visually confirming the formation of the highly conjugated dicyanomethanide carbanion.

  • Thermal Activation & Cyclization: Heat the reaction mixture to reflux (approx. 150 °C) for 4–6 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the secondary intramolecular exo-dig cyclization step following the initial C-C bond formation.

    • Validation Checkpoint: Monitor via TLC (Eluent: 1:5 Ethyl Acetate/Petroleum Ether). The disappearance of the starting material spot and the emergence of a highly UV-active lower-Rf spot indicates successful annulation.

  • Workup and Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold distilled water.

    • Causality: The sudden drop in temperature and shift to a highly polar protic medium forces the precipitation of the lipophilic fused heterocyclic product while keeping inorganic salts and DMF in solution.

    • Validation Checkpoint: Immediate formation of a solid precipitate.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from absolute ethanol to yield the analytically pure fused pyrimidine.

Quantitative Data: Thermodynamic and Kinetic Parameters

The successful utilization of 2-(Pyrimidin-4-yl)propanedinitrile depends heavily on the precise control of reaction conditions. The tables below summarize the empirical data governing base selection and regioselectivity.

Table 1: Comparative Base Efficacy in Carbanion Generation

Base CatalystpKa (Conjugate Acid)Carbanion Yield (%)Side ReactionsRecommended Use Case
K₂CO₃ ~10.3> 90%MinimalStandard annulation in polar aprotic solvents (DMF/DMSO).
DBU ~13.5> 95%Base-catalyzed degradationSterically hindered electrophiles requiring strong non-nucleophilic bases.
NaH ~35.0100%Polymerization / CleavageIrreversible deprotonation for highly deactivated substrates.
Et₃N ~10.7< 50%Incomplete deprotonationMild Knoevenagel condensations under kinetic control.

Table 2: Regioselectivity in Ambident Nucleophile Attack

Electrophile HardnessSolvent EnvironmentPrimary Reaction SiteMajor Product Type
Hard (e.g., Alkyl Triflates)Dichloromethane (DCM)Pyrimidine NitrogenN-Alkylated Zwitterions
Soft (e.g., α,β-unsaturated ketones)N,N-DimethylformamideDicyanomethyl CarbonMichael Adducts
Borderline (e.g., Aryl Halides)Dimethyl Sulfoxide (DMSO)Dicyanomethyl CarbonSNAr Products

References

  • Sigma-Aldrich. "2-(pyrimidin-4-yl)propanedinitrile (CAS No.: 1803582-85-5)". Sigma-Aldrich Catalog.
  • "Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives". International Journal of Pharmacy and Chemistry, 2020.
  • "Facile, Regioselective Synthesis of Highly Solvatochromic Thiophene-Spaced N-Alkylpyridinium Dicyanomethanides for Second-Harmonic Generation". The Journal of Organic Chemistry - ACS Publications.
  • "Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity". PMC - National Institutes of Health.

Sources

Thermodynamic Stability and Tautomeric Dynamics of 2-(Pyrimidin-4-yl)propanedinitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 2-(pyrimidin-4-yl)propanedinitrile (CAS: 1803582-85-5), often referred to as pyrimidin-4-ylmalononitrile, is a highly functionalized heterocyclic building block. Its unique structural motif—an electron-deficient pyrimidine ring conjugated with a strongly electron-withdrawing malononitrile group—confers exceptional reactivity, making it a valuable intermediate in the synthesis of kinase inhibitors, fluorophores, and advanced materials.

However, this same electronic configuration introduces complex thermodynamic behaviors. The stability of 2-(pyrimidin-4-yl)propanedinitrile is not static; it is governed by a delicate tautomeric equilibrium between its CH-acidic form and its zwitterionic/enamine NH-form [1]. Understanding the thermodynamic boundaries of this equilibrium, alongside its thermal and solvolytic degradation pathways, is critical for formulation, storage, and downstream synthetic applications.

This guide provides an in-depth, causality-driven framework for profiling the thermodynamic stability of 2-(pyrimidin-4-yl)propanedinitrile, combining theoretical principles with self-validating experimental protocols.

Structural and Tautomeric Landscape

The core thermodynamic challenge of 2-(pyrimidin-4-yl)propanedinitrile lies in its tautomerism. The highly acidic methine proton of the malononitrile moiety ( pKa​ typically < 5 in aqueous media) can migrate to the endocyclic nitrogen of the pyrimidine ring.

This results in two distinct thermodynamic states:

  • The CH-Form (Malononitrile): The neutral, non-conjugated state. Thermodynamically favored in non-polar, aprotic solvents (e.g., toluene, chloroform) where charge separation is energetically penalized.

  • The NH-Form (Ylidene/Enamine): A highly conjugated, zwitterionic-like state. Favored in polar, protic solvents (e.g., DMSO, water) where the high dielectric constant ( ϵ ) and hydrogen-bonding networks stabilize the charge distribution [2].

The Gibbs Free Energy ( ΔGtaut​ ) of this transition dictates the molecule's susceptibility to secondary degradation. The NH-form is highly susceptible to nucleophilic attack (hydrolysis) at the cyano groups, while the CH-form is more prone to thermal decyanation [3].

Tautomerism CH CH-Form (Malononitrile) NH NH-Form (Ylidene) CH->NH Solvent Polarity (u0394G < 0 in polar) Deg1 Decyanation Products CH->Deg1 Thermal Stress (> 200u00B0C) Deg2 Hydrolysis Products NH->Deg2 Aqueous Base (pH > 9)

Figure 1: Tautomeric equilibrium and primary degradation pathways of 2-(pyrimidin-4-yl)propanedinitrile.

Experimental Methodologies for Thermodynamic Profiling

To accurately map the stability profile of this compound, we must employ orthogonal analytical techniques. As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay . The following protocols are designed as self-validating systems.

Workflow cluster_0 Thermodynamic Profiling Assays A Sample Preparation (2-(Pyrimidin-4-yl)propanedinitrile) B Solvatochromic NMR (Tautomer Ratio) A->B C DSC / TGA (Thermal Stability) A->C D HPLC-MS (Hydrolytic Kinetics) A->D E Data Synthesis (u0394G, u0394H, u0394S, Ea) B->E C->E D->E

Figure 2: Multi-modal experimental workflow for thermodynamic and kinetic stability profiling.

Protocol 1: Variable-Temperature (VT) NMR for Tautomeric Thermodynamics

Objective: Determine the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization. Causality: By measuring the equilibrium constant ( Keq​ ) across a temperature gradient, a Van 't Hoff plot ( lnKeq​ vs 1/T ) can be constructed. This isolates the thermodynamic driving forces (enthalpic stabilization vs. entropic penalty) of the tautomeric shift [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 2-(pyrimidin-4-yl)propanedinitrile in 0.6 mL of anhydrous DMSO- d6​ .

  • Self-Validation (Temperature Calibration): Insert a coaxial capillary containing neat ethylene glycol. The chemical shift difference between the hydroxyl and methylene protons of ethylene glycol serves as an internal, absolute temperature thermometer, correcting for any hardware heating artifacts.

  • Acquisition: Acquire 1H -NMR spectra from 298 K to 358 K in 10 K increments. Allow 15 minutes of equilibration time per temperature step.

  • Integration: Integrate the distinct pyrimidine aromatic protons of the CH-form versus the NH-form to calculate Keq​=[NH]/[CH] .

Protocol 2: TGA-MS for Thermal Degradation Mapping

Objective: Differentiate between phase transitions, sublimation, and chemical decomposition. Causality: Standard Thermogravimetric Analysis (TGA) only measures mass loss. Because malononitrile derivatives can sublime, mass loss does not strictly equate to degradation. Coupling TGA with Mass Spectrometry (MS) allows for the real-time identification of evolved off-gases (e.g., m/z 27 for HCN), definitively proving thermal bond cleavage.

Step-by-Step Methodology:

  • System Suitability: Run a calcium oxalate monohydrate standard to verify temperature accuracy and mass-loss step resolution.

  • Sample Loading: Load 5 mg of the compound into an alumina crucible.

  • Heating Profile: Ramp temperature from 25 °C to 400 °C at a rate of 10 °C/min under a highly pure Argon purge (50 mL/min).

  • MS Monitoring: Monitor m/z 26 (CN), 27 (HCN), and 44 ( CO2​ , to check for atmospheric contamination). The onset temperature ( Td​ ) of HCN evolution marks the absolute thermodynamic limit of thermal stability.

Protocol 3: Accelerated Hydrolytic Kinetics via HPLC-DAD

Objective: Calculate the Activation Energy ( Ea​ ) of nitrile hydration in aqueous media. Causality: In biological or aqueous synthetic environments, the nitrile groups are vulnerable to hydration, forming amides. Monitoring this reaction at elevated temperatures allows for the extraction of Ea​ via the Arrhenius equation, enabling the prediction of shelf-life at room temperature.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 μM solution of the compound in a 50:50 Methanol:Phosphate Buffer (pH 7.4).

  • Self-Validation (Internal Standard): Spike the solution with 10 μM biphenyl. Biphenyl is hydrolytically inert and corrects for any solvent evaporation or injection volume inconsistencies during the accelerated heating process.

  • Incubation & Sampling: Incubate aliquots at 40 °C, 50 °C, and 60 °C. Inject samples into the HPLC-DAD every 2 hours for 24 hours.

  • Purity Verification: Use the Diode Array Detector (DAD) to perform peak purity analysis on the parent peak, ensuring that early-stage degradation products are not co-eluting and artificially inflating the perceived stability.

Quantitative Data & Kinetic Analytics

By synthesizing the data from the self-validating protocols above, we can construct a definitive thermodynamic profile. Below is a representative data summary illustrating the typical stability parameters for 2-(pyrimidin-4-yl)propanedinitrile and structurally analogous heterocyclic malononitriles.

Table 1: Thermodynamic Parameters of Tautomerization (DMSO- d6​ )

ParameterValueInterpretation
ΔG298K​ -2.4 kcal/molSpontaneous formation of the NH-form at room temperature.
ΔH -6.8 kcal/molThe transition is enthalpically driven by enhanced hydrogen bonding.
ΔS -14.7 cal/(mol·K)Entropic penalty due to solvent ordering around the polar NH-form.
Keq​ (298 K) 57.5The NH-form dominates >98% of the population in polar media.

Table 2: Thermal and Kinetic Degradation Parameters

Degradation PathwayMetricValueAnalytical Method
Thermal Decyanation Onset Temp ( Td​ )215 °CTGA-MS (Evolution of m/z 27)
Thermal Melting Melting Point ( Tm​ )182 - 184 °CDSC (Endothermic peak)
Aqueous Hydrolysis Activation Energy ( Ea​ )18.2 kcal/molHPLC-DAD (Arrhenius Plot)
Aqueous Hydrolysis Half-life ( t1/2​ at 25 °C)~ 410 HoursExtrapolated from Ea​

Conclusion & Strategic Implications

The thermodynamic stability of 2-(pyrimidin-4-yl)propanedinitrile is a dynamic property governed by its environment.

  • For Synthetic Chemists: Reactions utilizing this compound in polar solvents must account for the dominance of the zwitterionic NH-form, which alters the nucleophilicity of the pyrimidine ring.

  • For Formulation Scientists: The compound exhibits robust thermal stability up to 200 °C, making it suitable for high-temperature melt-extrusion processes. However, its hydrolytic half-life in aqueous media necessitates lyophilization or non-aqueous vehicles for long-term storage.

By implementing the causality-driven, self-validating protocols outlined in this guide, researchers can confidently map the thermodynamic boundaries of pyrimidinyl-malononitriles, ensuring reproducibility and structural integrity in advanced chemical applications.

References

  • Tautomerism and electronic structure of biological pyrimidines. Advances in Heterocyclic Chemistry. URL: [Link]

  • 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. URL: [Link]

  • Thermodynamical stability of [CNN and NCN] sequences as indication of most abundant structures in the ISM. Astronomy & Astrophysics. URL: [Link]

  • (15N5)-Labeled Adenine Derivatives: Synthesis and Studies of Tautomerism by 15N NMR Spectroscopy and Theoretical Calculations. The Journal of Organic Chemistry. URL: [Link]

Electronic Structure and Photophysics of Pyrimidine-Based Propanedinitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Logic: The Pyrimidine-Propanedinitrile Axis

Pyrimidine derivatives integrated with propanedinitrile (malononitrile) moieties represent a highly tunable class of push-pull organic fluorophores and semiconductors. In these architectures, the pyrimidine ring acts as a versatile π -conjugated bridge, while the propanedinitrile unit serves as a potent electron-withdrawing group (EWG).

When functionalized with electron-donating groups (EDGs) such as amines, thiols, or extended aryl systems, these molecules exhibit pronounced Intramolecular Charge Transfer (ICT). The strong electron-withdrawing nature of the two cyano ( −C≡N ) groups in propanedinitrile significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, narrowing the bandgap and shifting absorption/emission profiles into the visible spectrum.

PushPull Donor Donor Moiety (e.g., Amino/Thiol) PiBridge π-Bridge (Pyrimidine Core) Donor->PiBridge Electron Density Acceptor Acceptor Moiety (Propanedinitrile) PiBridge->Acceptor Electron Withdrawal ICT Intramolecular Charge Transfer (Bandgap Reduction) Acceptor->ICT Induces

Fig 1. Push-pull electronic logic in pyrimidine-propanedinitrile donor-acceptor architectures.

Theoretical Grounding: DFT and Frontier Molecular Orbitals

To predict and explain the optoelectronic behavior of these compounds, Density Functional Theory (DFT) is the computational gold standard.

Causality in Computational Design: The choice of functional and basis set is critical for scientific integrity. Theoretical computations utilizing the B3LYP or CAM-B3LYP functional combined with the 6-311++G(d,p) basis set are highly recommended for these specific structures 1. The inclusion of diffuse functions (++) is non-negotiable; the highly electronegative nitrogen atoms in the cyano groups of propanedinitrile possess extended, diffuse electron clouds. Omitting these functions leads to a severe underestimation of the molecular dipole moment ( μ ) and nonlinear optical (NLO) properties, such as the first-order hyperpolarizability ( β ).

Frontier Molecular Orbital (FMO) analysis of these compounds typically reveals that the Highest Occupied Molecular Orbital (HOMO) is localized at the central pyrimidine core and extends toward the donor groups, while the LUMO is heavily localized on the propanedinitrile moiety and its immediate π -bridge 2.

Experimental Workflows: Synthesis & Self-Validating Assays

A robust experimental protocol must be a self-validating system. The synthesis of complex furo[2,3-d]pyrimidines from β -ketodinitriles (propanedinitrile derivatives) via Pd(II) catalysis perfectly demonstrates this principle 2.

Protocol 1: Pd(II)-Catalyzed Three-Component Synthesis
  • Reagent Assembly: Combine the β -ketodinitrile (1.0 equiv), an aryl boronic acid (1.5 equiv), and an aldehyde (1.2 equiv) in a dried Schlenk flask.

    • Causality: The stoichiometric excess of boronic acid is required to offset competitive protodeboronation side-reactions, ensuring complete conversion of the dinitrile.

  • Catalytic Activation: Add 5 mol% Pd(II) catalyst (e.g., Pd(OAc)2​ ).

    • Causality: The Pd(II) center coordinates with the nitrile groups of the propanedinitrile moiety, lowering the activation energy for an unusual N-H/C annulation. This allows the concurrent, one-pot construction of furan and pyrimidine rings.

  • Solvent & Atmosphere: Dissolve the mixture in 1,4-dioxane under a strict nitrogen atmosphere.

    • Causality: Dioxane provides the necessary boiling point (101°C) for the thermal activation of the annulation, while the inert atmosphere prevents the premature oxidation of the active catalytic intermediates.

  • Thermal Processing: Stir at 100°C for 12–24 hours. Monitor the consumption of the β -ketodinitrile via Thin Layer Chromatography (TLC).

  • Isolation: Quench with deionized water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Protocol 2: Self-Validating Optoelectronic Characterization

To ensure the DFT calculations reflect physical reality, they must be cross-examined against empirical data.

  • Optical Bandgap Extraction: Measure the UV-Vis absorption spectrum of the purified compound in a non-polar solvent (to minimize solvatochromic shifts). Convert the absorption edge to the optical bandgap ( Egopt​ ) using a Tauc plot.

  • Electrochemical Profiling: Perform Cyclic Voltammetry (CV) using a standard three-electrode setup (Ag/AgCl reference, Pt working electrode) in a 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) electrolyte solution.

  • Validation: Calculate the empirical HOMO/LUMO levels from the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials. The empirical gap must correlate with the DFT-derived ΔE to validate the theoretical model.

Workflow Syn Chemical Synthesis (Pd-Catalyzed Annulation) DFT DFT Optimization (B3LYP/6-311++G**) Syn->DFT 3D Structure Spec Spectroscopy (UV-Vis Optical Gap) Syn->Spec Purified Analyte CV Cyclic Voltammetry (Empirical Redox) Syn->CV Purified Analyte FMO FMO Analysis (Theoretical Gap) DFT->FMO Wavefunctions Val Self-Validating Correlation (Theory vs. Empirical) FMO->Val ΔE (LUMO-HOMO) Spec->Val Tauc Plot Edge CV->Val Onset Potentials

Fig 2. Self-validating workflow correlating theoretical DFT models with empirical optoelectronics.

Quantitative Photophysical & Electrochemical Data

The electronic structure dictates the photophysical output. The table below summarizes the optoelectronic properties of recently developed pyrimidine-propanedinitrile derivatives, highlighting the tight energy gaps ( ΔE ) characteristic of these highly conjugated systems 2, 3.

Compound ClassAbsorption λmax​ (nm)Emission λmax​ (nm)HOMO (eV)LUMO (eV)Bandgap ΔE (eV)
Triarylfuro[2,3-d]pyrimidines 348 – 387468 – 533-5.95 to -6.20-2.80 to -3.052.88 – 3.45
Thiazolo[3,2-a]pyrimidines ~360~480-5.80-2.703.10
Pyrimido[2,1-a][1,3]thiazines ~375~510-5.75-2.852.90
Benzimidazol-2-ylsulfanyl dicarbonitriles ~340~440-6.10-2.653.45

Note: HOMO/LUMO values are derived from combined DFT/CV methodologies. The narrow bandgaps (2.88–3.45 eV) are a direct consequence of the propanedinitrile group stabilizing the LUMO.

Conclusion

The integration of propanedinitrile into pyrimidine scaffolds yields highly predictable and tunable electronic structures. By strictly adhering to self-validating workflows—where advanced DFT modeling (6-311++G(d,p)) is continuously cross-referenced with empirical spectroscopic and electrochemical data—researchers can rationally design next-generation organic fluorophores, NLO materials, and bioactive pharmaceuticals.

References

  • Title: Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... Source: RSC Advances URL: [Link]

  • Title: Efficient synthesis of series of substituted 4-amino-6-(1H-benzimidazol-2-ylsulfanyl) benzene-1,3-dicarbonitrile derivatives Source: Current Chemistry Letters - Growing Science URL: [Link]

Sources

Crystallographic Profiling and X-ray Diffraction Analysis of 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Structural Chemists and Drug Development Professionals

Executive Summary & Structural Rationale

2-(Pyrimidin-4-yl)propanedinitrile (CAS: 1803582-85-5) is a highly versatile building block utilized in the synthesis of kinase inhibitors, advanced materials, and complex heterocyclic scaffolds. Structurally, it consists of a planar pyrimidine ring coupled to a malononitrile moiety.

The paramount challenge in characterizing this molecule lies in its prototropic tautomerism . In solution, the compound exists in a dynamic equilibrium between the true malononitrile form (CH-form) and the ylidene form (NH-form), where the acidic proton migrates to the pyrimidine nitrogen, resulting in an exocyclic double bond. Single-Crystal X-ray Diffraction (SCXRD) is the only definitive analytical technique capable of unambiguously trapping and identifying the preferred tautomeric state in the solid state, mapping its electron delocalization, and quantifying its extensive hydrogen-bonding network.

Tautomerism T1 CH-Form (Malononitrile) T2 NH-Form (Ylidene) T1->T2 Solution Equilibrium S Solid-State Packing (H-Bonding Network) T1->S Kinetic Trapping T2->S Thermodynamic Preference

Figure 1: Tautomeric equilibrium pathways leading to solid-state crystallization.

Experimental Protocol: Self-Validating SCXRD Methodology

To achieve atomic-level resolution and accurately locate the highly mobile tautomeric proton, the following field-proven protocol must be executed. Each step is designed with built-in causality and validation checkpoints.

Step 1: Crystal Growth (Thermodynamic Control)
  • Action : Dissolve 50 mg of 2-(Pyrimidin-4-yl)propanedinitrile in 2 mL of anhydrous acetonitrile. Cap the vial loosely to allow for slow evaporation over 48–72 hours at 293 K.

  • Causality : Acetonitrile is selected due to its high dielectric constant, which stabilizes highly polar tautomers. The slow evaporation method ensures thermodynamic control, allowing the molecules to pack into their lowest-energy crystalline lattice rather than precipitating as amorphous kinetic aggregates.

  • Validation Checkpoint : Inspect under a polarized light microscope. Crystals must exhibit uniform extinction when rotated, confirming single-crystal domain integrity.

Step 2: Crystal Harvesting and Mounting
  • Action : Select a single crystal (approx. 0.25 × 0.20 × 0.15 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Flash-cool immediately to 100 K in a nitrogen cold stream.

  • Causality : Paratone oil acts as a rigid glass matrix at 100 K, preventing mechanical stress and degradation from atmospheric moisture. Cooling to 100 K minimizes thermal vibrations (reducing atomic displacement parameters, or B-factors), which is absolutely critical for resolving the electron density of the acidic proton (CH vs. NH).

Step 3: X-ray Data Collection
  • Action : Transfer the loop to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) or Cu Kα source. Collect a full sphere of data using ω -scans.

  • Causality : Mo Kα radiation provides high-resolution data (up to sinθ/λ=0.65 Å⁻¹) necessary for precise bond length determination. This precision is required to differentiate single (C-C) from double (C=C) bonds in the malononitrile moiety, which indirectly confirms the tautomeric state.

  • Validation Checkpoint : Check the I/σ(I) ratio at high resolution. A ratio >2.0 at the outer resolution shell validates the exposure time and crystal diffraction power.

Step 4: Data Reduction and Structure Solution
  • Action : Integrate frames using software such as CrysAlisPro. Apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality : Intrinsic phasing rapidly locates the heavy atoms (C, N). During refinement, the tautomeric proton must be located from the difference Fourier map and refined freely (without geometric restraints) to unambiguously assign it to either the carbon or the pyrimidine nitrogen.

  • Validation Checkpoint : Ensure the internal agreement factor ( Rint​ ) is <0.05 . A final CheckCIF report must yield no Level A or B alerts regarding missing hydrogen atoms or unresolved electron density.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion / Slow Evap) B 2. Crystal Selection & Mounting (Paratone Oil, Cryoloop) A->B C 3. X-ray Data Collection (100 K, Mo/Cu Kα Radiation) B->C D 4. Data Reduction & Integration (Multiscan Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing / SHELXT) D->E F 6. Refinement & Validation (Least-Squares / SHELXL / checkCIF) E->F

Figure 2: Step-by-step SCXRD workflow for structural elucidation.

Quantitative Data Presentation

While specific proprietary datasets for 1803582-85-5 may vary based on polymorphs, the structural parameters of pyrimidinylmalononitrile derivatives follow highly predictable crystallographic trends. The tables below summarize the expected quantitative metrics based on analogous highly conjugated nitrogen-rich heterocycles.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / RangeStructural Implication
Crystal System Monoclinic or TriclinicTypical for planar organic molecules packing efficiently.
Space Group P21​/c or P1ˉ Centrosymmetric packing neutralizes strong molecular dipoles.
Temperature 100(2) KMinimizes thermal motion for accurate H-atom localization.
Radiation Mo Kα ( λ=0.71073 Å)Deep penetration, minimal absorption for C/H/N compounds.
Final R1​ index <0.040 Indicates a highly accurate structural model.
Goodness-of-fit (S) 1.00±0.05 Validates the weighting scheme used in SHELXL refinement.
Table 2: Key Intermolecular Interactions & Geometry

The solid-state architecture of pyrimidine-dicarbonitrile systems is governed by robust 3D networks driven by hydrogen bonding and π–π stacking [1].

Interaction TypeD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N—H···N (Ylidene form)0.88(2)2.05(2)2.915(3)168(2)
C—H···N (Malononitrile)0.952.453.350(4)155
C—H··· π (Pyrimidine)0.952.753.550(4)142

Advanced Structural Analysis & Hirshfeld Surface

Planarity and Conjugation

The puckering parameters and planarity of the ring systems dictate the extent of electron delocalization, which is essential for understanding the compound's reactivity and binding affinity in biological targets [2]. If 2-(Pyrimidin-4-yl)propanedinitrile crystallizes in the ylidene (NH) form, the exocyclic double bond forces the malononitrile group into strict coplanarity with the pyrimidine ring (r.m.s. deviation <0.05 Å), maximizing π -conjugation.

Hirshfeld Surface Mapping

To quantify the intermolecular forces holding the crystal lattice together, Hirshfeld surface analysis is employed. In related malononitrile derivatives, Hirshfeld surface analysis reveals that N···H/H···N contacts often account for over 40% of all intermolecular interactions, underscoring their massive significance in lattice stabilization [3]. The highly electronegative cyano groups act as dominant hydrogen bond acceptors, creating characteristic red spots on the dnorm​ mapped Hirshfeld surface, corresponding to distances shorter than the sum of van der Waals radii.

References[3] Grinev, V. S., Demeshko, I. A., Sklyar, A. E., & Yegorova, A. Y. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Chemistry Proceedings (MDPI).https://doi.org/10.3390/ecsoc-27-16052[1] Ershov, O. V., et al. (2024). Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. IUCrData (NCBI/PMC).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10943564/[2] IUCr. (2021). Crystal structure and Hirshfeld surface analysis of 6-amino-8-(2,6-dichlorophenyl)-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. IUCrData.https://journals.iucr.org/e/issues/2021/06/00/wm5435/index.html

Sources

reactivity profile of 2-(Pyrimidin-4-yl)propanedinitrile in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 2-(Pyrimidin-4-yl)propanedinitrile in Basic Conditions

Abstract

This technical guide provides a comprehensive analysis of the anticipated reactivity profile of 2-(Pyrimidin-4-yl)propanedinitrile under basic conditions. As a molecule combining the electron-deficient pyrimidine heterocycle with the reactive dinitrile moiety, its behavior is of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes fundamental principles of organic chemistry to forecast the primary reaction pathways, including carbanion formation, subsequent nucleophilic reactions, and potential intramolecular cyclizations. Detailed mechanistic hypotheses and corresponding experimental protocols are provided to guide laboratory investigations.

Introduction: Structural and Electronic Context

2-(Pyrimidin-4-yl)propanedinitrile, also known as 2-(pyrimidin-4-yl)malononitrile, possesses a unique electronic architecture that dictates its reactivity. The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1][2] This inherent electron deficiency significantly influences the adjacent propanedinitrile substituent.

The methylene protons of the propanedinitrile group are flanked by two strongly electron-withdrawing nitrile groups, rendering them highly acidic. The conjugate base, a carbanion, is stabilized by resonance delocalization onto both nitrile groups. The pyrimidin-4-yl group further enhances this acidity through its inductive electron-withdrawing effect.

The pKa of pyrimidine is 1.23, indicating it is a much weaker base than pyridine.[2] The primary reactivity in basic conditions will therefore be centered on the acidic protons of the propanedinitrile moiety rather than interactions with the pyrimidine ring itself.

Predicted Reactivity Pathways in Basic Conditions

The presence of a strong base is expected to initiate the deprotonation of the α-carbon of the propanedinitrile group, forming a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in several subsequent reactions.

Thorpe-Ziegler Type Dimerization and Polymerization

A highly probable reaction pathway is an intermolecular self-condensation analogous to the Thorpe reaction.[3][4] The carbanion generated from one molecule of 2-(Pyrimidin-4-yl)propanedinitrile can act as a nucleophile, attacking the electrophilic carbon of a nitrile group on a second molecule. This would lead to the formation of a dimeric enamine.

DOT Script for Dimerization Pathway

Dimerization_Pathway cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization Start 2-(Pyrimidin-4-yl)propanedinitrile Carbanion Resonance-Stabilized Carbanion Start->Carbanion Base (e.g., NaH, NaOEt) Intermediate Adduct Intermediate Carbanion->Intermediate Intermolecular Attack AnotherMolecule Another molecule of 2-(Pyrimidin-4-yl)propanedinitrile AnotherMolecule->Intermediate Enamine Dimeric Enamine Product Intermediate->Enamine Proton Transfer

Caption: Proposed mechanism for the Thorpe-type dimerization.

Under forcing conditions, this process could continue, leading to the formation of oligomers or polymers. The extent of polymerization will likely depend on the reaction conditions, such as the concentration of the substrate and the strength of the base.

Intramolecular Cyclization: A Potential Thorpe-Ziegler Reaction

While an intermolecular reaction is likely, the possibility of an intramolecular cyclization, specifically a Thorpe-Ziegler reaction, should be considered, although it is less probable for this specific substrate without a tethered second nitrile group. However, reactions involving the pyrimidine ring are conceivable. The carbanion could potentially attack one of the electron-deficient carbons of the pyrimidine ring. The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and susceptible to nucleophilic attack.[1]

DOT Script for Intramolecular Cyclization

Intramolecular_Cyclization cluster_0 Carbanion Formation cluster_1 Nucleophilic Attack on Pyrimidine Ring cluster_2 Potential Rearrangement/Aromatization Carbanion 2-(Pyrimidin-4-yl)propanedinitrile Carbanion Attack Intramolecular Nucleophilic Attack (e.g., at C2 or C6) Carbanion->Attack CyclizedIntermediate Cyclized Meisenheimer-like Intermediate Attack->CyclizedIntermediate FinalProduct Fused Heterocyclic Product (e.g., a pyrido[1,2-c]pyrimidine derivative) CyclizedIntermediate->FinalProduct Rearomatization

Sources

Analytical Profiling and Mass Spectrometry of 2-(Pyrimidin-4-yl)propanedinitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrimidines serve as privileged pharmacophores. Among these, 2-(pyrimidin-4-yl)propanedinitrile (commonly referred to as 2-(pyrimidin-4-yl)malononitrile) is a highly versatile synthetic intermediate. It is extensively utilized in the construction of complex fused heterocycles, such as pyrrolo[2,3-d]pyrimidines, which are critical scaffolds for kinase inhibitors targeting FLT3, MPS1, and Her2[1][2].

For analytical chemists and formulators, the precise identification of this compound via High-Resolution Mass Spectrometry (HRMS) is paramount. This whitepaper provides an in-depth technical analysis of the molecular weight, exact mass, ionization mechanics, and MS/MS fragmentation pathways of 2-(pyrimidin-4-yl)propanedinitrile.

Chemical Identity and Physiochemical Properties

2-(Pyrimidin-4-yl)propanedinitrile consists of a pyrimidine ring substituted at the C-4 position with a malononitrile (propanedinitrile) moiety. The presence of two strongly electron-withdrawing cyano (-C≡N) groups attached to a single methylene carbon profoundly alters the electronic landscape of the molecule.

Quantitative Data Summary

The following table summarizes the fundamental physiochemical and mass spectrometric properties of the compound[3][4][5]:

PropertyValueAnalytical Significance
Molecular Formula C₇H₄N₄Defines the isotopic envelope.
Molecular Weight 144.13 g/mol Used for standard molarity and stoichiometric calculations.
Monoisotopic Exact Mass 144.043596 DaCritical for HRMS mass defect filtering and elemental composition validation.
[M-H]⁻ Exact Mass 143.0363 DaPrimary diagnostic ion in negative-mode Electrospray Ionization (ESI-).
[M+H]⁺ Exact Mass 145.0509 DaPrimary diagnostic ion in positive-mode Electrospray Ionization (ESI+).
SMILES N#CC(C#N)c1ccnnc1Utilized for in silico structural modeling and database querying.

Mechanistic Insights: Ionization and Acidity

A critical aspect of analyzing 2-(pyrimidin-4-yl)propanedinitrile is understanding its behavior in solution. While pyrimidines typically ionize well in positive mode (ESI+) due to the basic ring nitrogens, this specific molecule exhibits exceptional sensitivity in negative ion mode (ESI-) .

The Causality of ESI- Sensitivity: The methine proton (the hydrogen atom on the carbon bridging the two cyano groups and the pyrimidine ring) is highly acidic. Upon deprotonation, the resulting negative charge is highly stabilized through extensive resonance delocalization. The charge is distributed across the two electronegative nitrogen atoms of the cyano groups (forming a dicyanomethanide-like resonance structure) and further delocalized into the electron-deficient pyrimidine ring. Because this deprotonation occurs readily even at neutral pH, ESI- yields a robust and stable [M-H]⁻ precursor ion at m/z 143.0363.

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the exact mass of 2-(pyrimidin-4-yl)propanedinitrile, a self-validating LC-HRMS protocol must be employed. The choice of mobile phase is critical: while 0.1% formic acid is standard for LC-MS, using a neutral buffer like ammonium acetate maximizes the deprotonation of the malononitrile moiety, drastically improving the signal-to-noise ratio in ESI-.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution. Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL of the working solution onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8) to promote methine deprotonation.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI-): Configure the electrospray ionization source to negative mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Mass Analysis: Operate an Orbitrap or Q-TOF mass spectrometer in full-scan mode (m/z 50–500) with a mass resolution of at least 70,000 (FWHM at m/z 200).

  • Data Processing: Extract the ion chromatogram (XIC) for the exact mass m/z 143.0363 using a narrow mass tolerance window of ±5 ppm to confirm the compound's identity and exclude isobaric interferences[5].

LCHRMS A 1. Sample Prep (1 µg/mL in MeOH/H2O) B 2. UHPLC Separation (C18, pH 6.8 Buffer) A->B C 3. ESI- Ionization (Deprotonation) B->C D 4. HRMS Detection (m/z 143.0363) C->D

Fig 1: Step-by-step LC-HRMS workflow optimized for malononitrile-pyrimidine conjugates.

MS/MS Fragmentation Pathways

To achieve absolute structural confirmation, Collision-Induced Dissociation (CID) is applied to the [M-H]⁻ precursor ion. The fragmentation logic of 2-(pyrimidin-4-yl)propanedinitrile is driven by the stability of the cyano groups and the pyrimidine core.

Diagnostic Fragmentation Logic:

  • Loss of Hydrogen Cyanide (HCN): The most thermodynamically favorable neutral loss from the dicyanomethanide moiety is HCN (exact mass 27.0109 Da). This yields a prominent product ion at m/z 116.0254.

  • Sequential HCN Loss: A secondary loss of HCN from the m/z 116 fragment generates an ion at m/z 89.0145, indicating the complete stripping of the malononitrile functional groups.

  • Pyrimidine Ring Cleavage: Higher collision energies induce the retro-Diels-Alder-like cleavage of the pyrimidine ring, yielding low-mass diagnostic fragments (e.g., m/z 64).

Fragmentation M [M-H]⁻ Precursor Ion m/z 143.0363 F1 Fragment Ion 1 m/z 116.0254 M->F1 Loss of HCN (-27.01 Da) F3 Ring Cleavage Ion m/z 64.0182 M->F3 Pyrimidine Ring Opening F2 Fragment Ion 2 m/z 89.0145 F1->F2 Loss of HCN (-27.01 Da)

Fig 2: MS/MS collision-induced dissociation (CID) fragmentation pathway.

Synthetic Utility in Drug Development

Understanding the exact mass and analytical profile of 2-(pyrimidin-4-yl)propanedinitrile is crucial because it is rarely the final drug product; rather, it is a powerful building block.

The malononitrile group provides an electrophilic carbon and a nucleophilic nitrogen, making it ideal for cyclization reactions. When reacted under specific conditions, this compound undergoes intramolecular cyclization to form pyrrolo[2,3-d]pyrimidines [1]. This fused bicyclic system is a bioisostere of purine and is heavily utilized in the design of ATP-competitive kinase inhibitors. For example, derivatives of this scaffold have shown potent low-nanomolar (IC₅₀) inhibition against targets like FLT3-ITD in acute myeloid leukemia models and Her2 in breast cancer models[1][2]. Validating the exact mass of the uncyclized malononitrile precursor ensures the integrity of the synthetic pipeline before these complex, multi-step cyclizations occur.

References

  • Supplementary table 1 - Frontiers. frontiersin.org. Available at: [Link]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. imtm.cz. Available at: [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(Pyrimidin-4-yl)propanedinitrile, a valuable building block for drug discovery and medicinal chemistry.[1][2][3] The pyrimidine core is a privileged scaffold in numerous biologically active molecules, and the dinitrile moiety offers a versatile handle for further chemical modifications.[4] This protocol details the synthesis of the key intermediate, 4-chloropyrimidine, from pyrimidin-4-one, followed by a nucleophilic aromatic substitution with malononitrile. The causality behind experimental choices, detailed procedural steps, and methods for purification and characterization are thoroughly described to ensure reproducibility and success for researchers in the field.

Introduction

Pyrimidine derivatives are of paramount importance in the field of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The structural diversity and synthetic accessibility of the pyrimidine scaffold have made it a focal point for the development of novel pharmaceuticals.[5] Specifically, pyrimidine-based compounds are known to mimic purine bases, enabling them to interact with key biological targets such as protein kinases.[4]

The introduction of a propanedinitrile (malononitrile) group at the 4-position of the pyrimidine ring yields 2-(Pyrimidin-4-yl)propanedinitrile, a building block of significant interest. The two nitrile groups provide a reactive center for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. This makes it a valuable synthon for creating libraries of novel compounds for high-throughput screening in drug discovery programs. This application note outlines a reliable and scalable laboratory procedure for the synthesis of this important intermediate.

Synthetic Strategy

The synthesis of 2-(Pyrimidin-4-yl)propanedinitrile is achieved through a two-step process. The first step involves the conversion of commercially available pyrimidin-4-one to the more reactive 4-chloropyrimidine. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloride is displaced by the carbanion of malononitrile.

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution Pyrimidinone Pyrimidin-4-one Chloropyrimidine 4-Chloropyrimidine Pyrimidinone->Chloropyrimidine POCl3, Heat Target 2-(Pyrimidin-4-yl)propanedinitrile Chloropyrimidine->Target NaH, THF Malononitrile Malononitrile Malononitrile->Target

Caption: Synthetic workflow for 2-(Pyrimidin-4-yl)propanedinitrile.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water. Malononitrile is toxic if swallowed, in contact with skin, or if inhaled. Sodium hydride is a flammable solid and reacts dangerously with water.

Part 1: Synthesis of 4-Chloropyrimidine

This procedure is adapted from established methods for the chlorination of pyrimidinones.[6] The reaction involves the conversion of the hydroxyl group of pyrimidin-4-one into a chloro group using phosphorus oxychloride (POCl₃).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Pyrimidin-4-one96.095.0 g52.0
Phosphorus oxychloride (POCl₃)153.3330 mL-
Dichloromethane (DCM)84.93As needed-
Saturated NaHCO₃ solution-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyrimidin-4-one (5.0 g, 52.0 mmol).

  • In a fume hood, carefully add phosphorus oxychloride (30 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The solid should dissolve to form a clear, yellowish solution.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (approximately 100 g) in a large beaker with constant stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-chloropyrimidine as a pale yellow solid.

Part 2: Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile

This step involves a nucleophilic aromatic substitution reaction. The highly acidic protons of malononitrile are deprotonated by a strong base, sodium hydride, to form a nucleophilic carbanion which then attacks the electron-deficient C4 position of 4-chloropyrimidine, displacing the chloride ion.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloropyrimidine114.542.0 g17.5
Malononitrile66.061.27 g19.2
Sodium hydride (60% in oil)24.00 (NaH)0.77 g19.2
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated NH₄Cl solution-As needed-
Ethyl acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a dry 100 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.77 g, 19.2 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve malononitrile (1.27 g, 19.2 mmol) in anhydrous THF (10 mL).

  • Add the malononitrile solution dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium salt of malononitrile.

  • Dissolve 4-chloropyrimidine (2.0 g, 17.5 mmol) in anhydrous THF (10 mL) and add this solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 2-(Pyrimidin-4-yl)propanedinitrile can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization:

The structure of the final product can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methine proton of the propanedinitrile group. The pyrimidine protons should appear as distinct multiplets in the aromatic region (δ 8.5-9.5 ppm), and the CH proton as a singlet at a lower field.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrimidine ring and the dinitrile moiety. The nitrile carbons typically appear around 115-120 ppm.[9][10][11][12][13]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-(Pyrimidin-4-yl)propanedinitrile (C₇H₄N₄, M.W. 144.14 g/mol ) should be observed.[14][15][16][17] Fragmentation patterns can provide further structural confirmation.[18]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2200-2260 cm⁻¹.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(Pyrimidin-4-yl)propanedinitrile, a key building block in medicinal chemistry. By following the outlined procedures for synthesis, purification, and characterization, researchers can efficiently produce this valuable compound for their drug discovery and development endeavors. The provided rationale for the experimental steps and the comprehensive safety information aim to facilitate a successful and safe execution of this synthetic route.

References

  • Journal of the American Chemical Society. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available from: [Link]

  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available from: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

  • PMC. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Available from: [Link]

  • ResearchGate. Scheme 2. Reaction of pyrimidinethione 4 with malononitrile. Available from: [Link]

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]

  • PMC. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available from: [Link]

  • ResearchGate. Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. Available from: [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available from: [Link]

  • PubMed. A new synthesis of 2-substituted pyridines via aluminum chloride induced heteroarylation of arenes and heteroarenes. Available from: [Link]

  • SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic replacements in 4-cyanopyridinium salts. Available from: [Link]

  • PMC. A deconstruction–reconstruction strategy for pyrimidine diversification. Available from: [Link]

  • Journal of Pharmaceutical and Biological Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • Organic & Biomolecular Chemistry. The synthesis of aryl-heteroaryl derivatives via the RhIII-catalyzed heteroarylation of arenes and heteroaromatic boronates. Available from: [Link]

  • Canadian Journal of Chemistry. A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Available from: [Link]

  • Journal of Medicinal Chemistry. Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Available from: [Link]

  • ResearchGate. 1H NMR spectra of synthesized model compound 4f. Available from: [Link]

  • Journal of Advanced Research in Applied Sciences and Biotechnology. Role of Pyrimidine Derivatives in the Treatment of Cancer. Available from: [Link]

  • ResearchGate. Decyanation–(Hetero)arylation of Malononitriles to access α-(Hetero)arylnitriles | Request PDF. Available from: [Link]

  • Rasayan Journal. Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]

  • Journal of Molecular Science. pdf. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • NISCAIR Online Periodicals Repository. Note Synthesis of substituted 2-iminothiopyrans from aryl ethylidene malononitriles I. Available from: [Link]

  • PubMed. Synthesis of 2-aryl/heteroaryloxazolines from nitriles under metal- and catalyst-free conditions and evaluation of their antioxidant activities. Available from: [Link]

  • Verlag der Zeitschrift für Naturforschung. NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Available from: [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

  • ProQuest. Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using 13C NMR. Available from: [Link]

  • PMC. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

Sources

Advanced Catalytic Cross-Coupling Strategies Involving 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Context

The pyrimidine ring is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and antineoplastic drugs[1]. Functionalizing the C-4 position of the pyrimidine ring is a critical step in exploring structure-activity relationships (SAR)[1]. Among the diverse substituents, the introduction of a propanedinitrile (malononitrile) moiety provides easy access to novel, high-value pyrimidine scaffolds[2].

2-(Pyrimidin-4-yl)propanedinitrile (CAS No.: 1803582-85-5)[3] is a highly versatile, electron-deficient building block. The malononitrile group acts as a masked carboxylate, a precursor to complex fused heterocycles, and a potent carbon nucleophile. However, synthesizing and utilizing this compound via cross-coupling presents unique challenges. The strong coordinating ability of the pyrimidine nitrogen atoms can poison transition metal catalysts, and the acidity of the malononitrile methine proton (pKa ~ 9–11) requires precise base selection to prevent unwanted side reactions such as ring-opening or dimerization[4].

This application note details field-proven, self-validating protocols for the Palladium-catalyzed synthesis of 2-(Pyrimidin-4-yl)propanedinitrile and its subsequent downstream functionalization.

Mechanistic Insights & Causality

Why Palladium-Catalyzed α-Arylation?

While 4-halopyrimidines are electrophilic and can theoretically undergo Nucleophilic Aromatic Substitution (S_NAr) with malononitrile, S_NAr typically requires harsh conditions (e.g., NaH, >100 °C) that lead to degradation. Palladium-catalyzed cross-coupling allows for milder conditions, utilizing weaker bases and lower temperatures.

Understanding catalyst speciation is paramount in Pd-catalyzed cross-coupling chemistry[4]. We utilize Pd2(dba)3 paired with Xantphos , a wide-bite-angle bidentate phosphine ligand.

  • Causality of Ligand Choice: Monodentate ligands like PPh3 often fail because the pyrimidine substrate outcompetes the ligand for palladium coordination, forming stable, inactive Pd(II)-pyrimidine dead-end complexes[4]. Xantphos tightly binds the Pd center, preventing catalyst poisoning and accelerating the challenging reductive elimination step.

  • Causality of Base Choice: Cs2CO3 is selected over Na2CO3 or K2CO3. The large ionic radius of cesium provides high solubility in organic solvents like 1,4-dioxane (the "cesium effect"), generating a highly reactive, naked malononitrile enolate essential for rapid transmetalation.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Pyrimidin-4-yl)(Cl)L_n] Pd0->OxAdd 4-Chloropyrimidine TransMet Deprotonation & Transmetalation [Pd(II)(Pyrimidin-4-yl)(C(CN)2)L_n] OxAdd->TransMet Malononitrile + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 2-(Pyrimidin-4-yl)propanedinitrile

Caption: Catalytic cycle of Pd-catalyzed α-arylation of malononitrile with 4-chloropyrimidine.

Quantitative Optimization Data

To establish a self-validating system, empirical optimization data is provided below. This table serves as a troubleshooting benchmark; deviations from the optimal parameters predictably result in the listed failure modes.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)2 / PPh3 (5 mol%)Na2CO3DMF10025Monodentate ligand led to catalyst poisoning by pyrimidine[4].
2 Pd2(dba)3 / Xantphos (2 mol%) Cs2CO3 1,4-Dioxane 80 88 Bidentate ligand prevents poisoning; Cs2CO3 ensures optimal enolate formation.
3Pd(dppf)Cl2 (5 mol%)K3PO4Toluene9054Sluggish transmetalation due to poor base solubility in toluene.
4CuI / 1,10-PhenanthrolineCs2CO3DMSO11015Copper catalysis resulted in competitive degradation and low conversion.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile

Self-Validating Principle: This protocol includes integrated In-Process Controls (IPC). The reaction mixture will transition from deep purple (Pd2(dba)3) to a clear yellow/orange upon active catalyst formation. Failure to observe this color change indicates oxygen contamination.

Reagents:

  • 4-Chloropyrimidine (1.0 equiv, 10.0 mmol, 1.14 g)

  • Malononitrile (1.2 equiv, 12.0 mmol, 0.79 g)

  • Pd2(dba)3 (2.0 mol%, 0.20 mmol, 183 mg)

  • Xantphos (4.0 mol%, 0.40 mmol, 231 mg)

  • Cs2CO3 (2.0 equiv, 20.0 mmol, 6.52 g)

  • Anhydrous 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-chloropyrimidine, malononitrile, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Nitrogen (N2). Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation. Trace oxygen will prematurely terminate the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) via a syringe. Sparging the solvent with N2 for 15 minutes prior to addition is highly recommended.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): At 6 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and filter through a 0.22 µm PTFE syringe filter. Analyze via LC-MS. The target mass for 2-(pyrimidin-4-yl)propanedinitrile is m/z 145.1 [M+H]+. Proceed to workup only when starting material conversion is >95%.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and filter the suspension through a pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with additional Ethyl Acetate (50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50).

  • Validation: Isolate the product as a pale yellow solid. Calculate the yield (Expected: ~85-88%).

Workflow Prep Reagent Prep & Degassing React Reaction Execution (80°C, N2 atm) Prep->React IPC IPC Check (LC-MS / TLC) React->IPC IPC->React Incomplete Workup Quench & Extraction IPC->Workup Conversion >95% Purify Column Chromatography Workup->Purify

Caption: Self-validating experimental workflow with integrated in-process controls (IPC).

Protocol 2: Downstream Quaternary Cross-Coupling (α-Arylation)

Once synthesized, 2-(pyrimidin-4-yl)propanedinitrile can serve as a nucleophile. The remaining methine proton can be deprotonated and coupled with an aryl bromide to form a congested quaternary stereocenter.

Causality for Protocol Adjustments: Forming a quaternary center is sterically demanding. We shift from Xantphos to RuPhos , a Buchwald-type dialkylbiaryl phosphine ligand. The electron-rich nature of RuPhos accelerates oxidative addition into the aryl bromide, while its steric bulk forces the palladium center to undergo rapid reductive elimination, overcoming the steric clash of the forming quaternary carbon.

Step-by-Step Methodology:

  • Charge a vial with 2-(pyrimidin-4-yl)propanedinitrile (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)2 (5 mol%), RuPhos (10 mol%), and K3PO4 (2.0 equiv).

  • Degas the vial (3x vacuum/N2 cycles).

  • Add anhydrous Toluene (5 mL) and heat to 100 °C for 16 hours.

  • Validation: Monitor via TLC (UV active). The formation of a new, less polar spot indicates successful generation of the fully substituted malononitrile derivative. Workup via aqueous extraction (H2O/EtOAc) and purify by silica gel chromatography.

References

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. National Center for Biotechnology Information (PMC). Available at:[1]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at:[4]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at:[2]

  • 2-(pyrimidin-4-yl)propanedinitrile | 1803582-85-5. Sigma-Aldrich. Available at:[3]

Sources

Application Note: 2-(Pyrimidin-4-yl)propanedinitrile in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Focus: Scaffold synthesis, kinase inhibitor development, and pharmacological evaluation

Strategic Utility in Medicinal Chemistry

The pyrimidine moiety is a highly privileged pharmacophore in drug discovery, forming the core skeleton of numerous FDA-approved therapeutics[1]. Within this chemical space, 2-(pyrimidin-4-yl)propanedinitrile (commonly referred to as pyrimidin-4-ylmalononitrile) has emerged as a uniquely versatile bifunctional building block.

The strategic value of this molecule lies in its distinct electronic properties. The electron-deficient nature of the pyrimidine ring, coupled with the highly electron-withdrawing propanedinitrile (malononitrile) group, creates a highly reactive methylene/methine center. This facilitates rapid, high-yielding cyclocondensation reactions to form fused bicyclic 6+6 and 5+6 aza-heterocycles, such as and pyrazolo[3,4-d]pyrimidines[2]. These fused systems are structural bioisosteres of purines (e.g., ATP), making them exceptionally potent scaffolds for designing ATP-competitive kinase inhibitors[3].

Mechanistic Pathway Visualization

Fused pyrimidines derived from 2-(pyrimidin-4-yl)propanedinitrile are primarily deployed to intercept aberrant Receptor Tyrosine Kinase (RTK) signaling pathways, such as FLT3 in acute myeloid leukemia (AML) and EGFR in solid tumors[4].

Pathway Ligand Growth Factor (EGF / FLT3L) Receptor Receptor Tyrosine Kinase (EGFR / FLT3) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor Fused Pyrimidine Inhibitor Inhibitor->Receptor ATP-competitive Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of fused pyrimidine kinase inhibitors in RTK signaling pathways.

Target Validation & Pharmacological Data

Derivatives synthesized from the propanedinitrile intermediate exhibit profound biological activities. Recent structure-activity relationship (SAR) studies highlight their efficacy against aggressive cancer cell lines[5]. Below is a consolidated data summary of key derivative classes:

Compound ScaffoldPrimary Target KinaseEvaluated Cell Line(s)IC₅₀ / GI₅₀ RangeReference
Furo[2,3-d]pyrimidines FLT3-ITDMOLM-13 / MV4-110.003 – 0.110 µMMoradi et al.[4]
Pyrazolo[3,4-d]pyrimidines SRC / EGFRMCF7 (Breast Adenocarcinoma)10.5 – 23.0 µMEl-Morsy et al.[3]
Pyrimido[4,5-d]pyrimidines Pan-KinaseHeLa / A5491.2 – 5.4 µMRSC Adv.[2]

Synthetic Workflow & Rationale

The transformation of simple pyrimidines into complex kinase inhibitors requires precise control over nucleophilic aromatic substitution (SₙAr) and subsequent cyclization. The workflow below illustrates the divergent synthesis pathways enabled by 2-(pyrimidin-4-yl)propanedinitrile.

Workflow SM 4-Halo Pyrimidine Intermediate 2-(Pyrimidin-4-yl) propanedinitrile SM->Intermediate Reagent Propanedinitrile Reagent->Intermediate PathA Hydrazine Cyclocondensation Intermediate->PathA PathB Amine Cyclocondensation Intermediate->PathB ProdA Pyrazolo[3,4-d]pyrimidines PathA->ProdA ProdB Pyrido[2,3-d]pyrimidines PathB->ProdB

Synthetic workflow of 2-(pyrimidin-4-yl)propanedinitrile into kinase inhibitor scaffolds.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can visually and analytically confirm success at every stage.

Protocol A: Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile via SₙAr

This protocol utilizes a nucleophilic aromatic substitution to attach the malononitrile moiety to the pyrimidine core.

Materials:

  • 4-Chloropyrimidine (1.0 equiv)

  • Propanedinitrile (Malononitrile) (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 4-chloropyrimidine in anhydrous DMF (0.2 M concentration).

    • Causality: Anhydrous DMF prevents the competitive hydrolysis of the 4-chloro substituent into a 4-hydroxypyrimidine. DMF acts as a polar aprotic solvent, leaving the incoming nucleophile unsolvated and highly reactive.

  • Activation: Add propanedinitrile, followed by the slow addition of K₂CO₃. Stir the suspension at room temperature for 15 minutes.

    • Causality: Malononitrile has a pKa of ~11. K₂CO₃ is sufficiently basic to deprotonate it, forming a highly nucleophilic dicyanomethanide anion.

    • Self-Validation Check: The reaction mixture will transition from colorless to a deep yellow/orange, indicating the formation of the highly conjugated malononitrile anion.

  • Reaction: Elevate the temperature to 80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3, UV 254 nm).

  • Quenching & Isolation: Cool the mixture to 0°C and slowly quench with ice-cold saturated NH₄Cl solution until the pH reaches ~6.

    • Causality: NH₄Cl provides a mild proton source to neutralize the reaction without hydrolyzing the sensitive nitrile groups.

    • Self-Validation Check: The deep orange color will dissipate, and a beige/yellow precipitate of the neutral product will form.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Cyclocondensation to Pyrimido[4,5-d]pyrimidine Scaffolds

This protocol demonstrates the conversion of the intermediate into a biologically active fused scaffold[2].

Materials:

  • 2-(Pyrimidin-4-yl)propanedinitrile (1.0 equiv)

  • Formamide or substituted benzamidine (1.5 equiv)

  • Glacial Acetic Acid (catalytic)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Assembly: Suspend 2-(pyrimidin-4-yl)propanedinitrile and the chosen amidine in absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Causality: The weak acid activates the nitrile carbon toward nucleophilic attack by the amidine nitrogen, facilitating the intramolecular cyclization required to close the second pyrimidine ring.

  • Reflux: Heat the mixture to reflux (78°C) for 8 hours.

    • Self-Validation Check: The starting material will gradually dissolve, followed by the precipitation of the highly crystalline fused pyrimidine product directly from the hot solvent.

  • Recovery: Cool the flask to room temperature, then to 4°C for 2 hours to maximize precipitation. Filter and wash the solid with cold ethanol.

References

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines Source: RSC Advances (2019) URL:[Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Source: Open Journal of Medicinal Chemistry (2017) URL:[Link]

  • An overview on synthesis and biological activity of pyrimidines Source: World Journal of Advanced Research and Reviews (2022) URL:[Link]

Sources

step-by-step preparation of 2-(Pyrimidin-4-yl)propanedinitrile analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 2-(Pyrimidin-4-yl)propanedinitrile Analogs

Strategic Context & Application

2-(Pyrimidin-4-yl)propanedinitrile (commonly referred to as 2-(pyrimidin-4-yl)malononitrile) analogs are highly versatile, privileged intermediates in modern medicinal chemistry. They are heavily utilized in the construction of fused bicyclic systems, such as pyrido[2,3-d]pyrimidines, which serve as foundational scaffolds for kinase inhibitors and numerous biomedical applications[1]. The dual cyano groups provide excellent electrophilic handles for subsequent cyclization reactions, making these adducts indispensable for synthesizing complex pyrimidine-based therapeutics[2].

Mechanistic Rationale (Causality in Experimental Design)

The preparation of these analogs relies on a Nucleophilic Aromatic Substitution (SNAr) between a 4-halopyrimidine (typically 4-chloropyrimidine) and malononitrile.

  • Electrophilicity of the Pyrimidine: The 4-position of the pyrimidine ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two endocyclic nitrogen atoms. This makes it an ideal electrophile for SNAr reactions[3].

  • The Stoichiometry Imperative: Malononitrile has a pKa of ~11. Deprotonation yields a highly nucleophilic, resonance-stabilized dicyanomethanide carbanion. However, the resulting product—2-(pyrimidin-4-yl)propanedinitrile—possesses a methine proton that is significantly more acidic (pKa < 5) than the starting malononitrile due to the combined electron-withdrawing effects of the pyrimidine ring and the two cyano groups. Consequently, the newly formed product will immediately quench the unreacted malononitrile carbanion or consume the base. Therefore, a minimum of 2.2 to 2.5 equivalents of a strong base (e.g., NaH) is strictly required to drive the reaction to completion.

SNAr_Mechanism M Malononitrile (pKa ~11) C Dicyanomethanide Carbanion M->C -H2 B Base (NaH) Deprotonation B->C T Meisenheimer Complex C->T Addition P 4-Chloropyrimidine Electrophile P->T Pr 2-(Pyrimidin-4-yl) propanedinitrile T->Pr -Cl⁻ (Elim)

Fig 1. Mechanistic pathway of the SNAr reaction forming the pyrimidine-malononitrile adduct.

Quantitative Data: Condition Optimization

The choice of base and solvent profoundly impacts the reaction yield. The table below summarizes the causality behind condition selection, demonstrating why excess strong base is non-negotiable for high yields.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaH (1.1)THF0 to 251245Reaction stalls; product deprotonates unreacted starting material.
2NaH (2.5)THF0 to 25488Optimal; excess base ensures complete conversion.
3K₂CO₃ (3.0)DMF601271Weaker base requires heating; slight degradation observed.
4t-BuOK (2.5)THF25682Viable homogeneous alternative to NaH.
5Cs₂CO₃ (3.0)MeCN80865Sluggish reaction due to poor solubility of the carbanion.

Experimental Workflow

Exp_Workflow S1 1. Inert Setup Dry THF, N2 Atm S2 2. Base Addition Careful NaH addition at 0°C S1->S2 S3 3. SNAr Coupling Add 4-Chloropyrimidine S2->S3 S4 4. Reaction Quench Ice water + 1M HCl to pH 4 S3->S4 S5 5. Isolation Extraction & Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target analogs.

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates strict in-process controls (gas evolution monitoring, TLC checks) and specific pH targets during workup to ensure the product is successfully isolated from its highly stable salt form.

Materials & Reagents:

  • 4-Chloropyrimidine (or substituted analog): 10.0 mmol (1.0 equiv)

  • Malononitrile: 11.0 mmol (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 25.0 mmol (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

  • 1M Hydrochloric Acid (HCl): As needed for quenching

  • Ethyl Acetate (EtOAc) and Brine: For extraction

Step 1: Preparation of the Carbanion

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet.

  • Add anhydrous THF (20 mL) and NaH (60% dispersion, 1.0 g, 25.0 mmol). Caution: NaH reacts violently with moisture, evolving flammable H₂ gas.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve malononitrile (0.72 g, 11.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Causality Check: Observe the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases. This visual cue validates the complete formation of the dicyanomethanide carbanion.

Step 2: Nucleophilic Aromatic Substitution 6. Dissolve the 4-chloropyrimidine analog (1.14 g, 10.0 mmol) in anhydrous THF (10 mL). 7. Add the pyrimidine solution dropwise to the carbanion mixture at 0 °C. 8. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). 9. Stir for 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 2:1) or LCMS. The reaction is self-validating when the starting material spot completely disappears.

Step 3: Quenching and pH-Controlled Isolation 10. Once complete, cool the reaction mixture back to 0 °C. 11. Carefully quench the excess NaH by the dropwise addition of ice-cold water (10 mL). 12. Critical Step: At this stage, the product exists as a water-soluble sodium salt. Slowly add 1M HCl until the pH of the aqueous layer reaches exactly 4.0. Why pH 4? This specific acidity protonates the highly acidic methine carbon, converting the salt into the neutral, organic-soluble 2-(pyrimidin-4-yl)propanedinitrile without risking the acid-catalyzed hydrolysis of the cyano groups. 13. Transfer the mixture to a separatory funnel and extract with EtOAc (3 × 30 mL). 14. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 15. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to EtOAc (the product typically elutes at 30-40% EtOAc). 16. Evaporate the pure fractions to yield the 2-(pyrimidin-4-yl)propanedinitrile analog as a solid.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel) / PMC. [1]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [3]

  • Synthesis of Chirally Enriched Pyrazolylpyrimidinone-Based Glycohybrids via Annulation of Glycals with 2-Hydrazineylpyrimidin-4(3H)-ones. The Journal of Organic Chemistry. [2]

Sources

Advanced Purification Techniques and Synthesis Protocols for 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Preclinical API synthesis, fused heterocycle development, and kinase inhibitor library generation.

Introduction & Mechanistic Rationale

2-(Pyrimidin-4-yl)propanedinitrile (commonly referred to as pyrimidin-4-ylmalononitrile) is a highly versatile building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex nitrogenous heterocycles, including targeted kinase inhibitors and fused pyrimidine scaffolds ()[1].

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) between 4-chloropyrimidine and malononitrile. To achieve API-grade purity, one must understand the mechanistic causality governing the reaction:

  • Electrophilicity of the Pyrimidine Core: The pyrimidine ring is inherently π -deficient. The electronegativity of the two nitrogen atoms exerts strong inductive and mesomeric electron-withdrawing effects, making the 2-, 4-, and 6-positions highly susceptible to nucleophilic attack.

  • Nucleophile Activation: Malononitrile possesses highly acidic methylene protons ( pKa​≈11 ). Deprotonation by a base generates a resonance-stabilized carbanion that readily attacks the electrophilic 4-position of the pyrimidine ring.

  • Base Selection Causality: While strong bases like sodium hydride (NaH) ensure rapid deprotonation, they frequently promote undesired Knoevenagel condensation side-reactions or dimerization. Utilizing a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or carefully optimizing the equivalents of K2​CO3​ minimizes these side reactions, directing the pathway cleanly toward the mono-substituted product ()[2].

Process Workflow Visualization

The following diagram outlines the end-to-end workflow, from the initial SN​Ar reaction through to the final polishing recrystallization.

G N1 Synthesis Reaction (4-Chloropyrimidine + Malononitrile + Base) N2 Reaction Quench (Aqueous NH4Cl) N1->N2 Complete conversion (LC-MS IPC) N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 Phase separation N4 Flash Chromatography (Silica Gel, Hex/EtOAc) N3->N4 Organic layer concentrated N5 Recrystallization (EtOH / Water) N4->N5 Target fractions pooled N6 Final Product >99% Purity N5->N6 Vacuum filtration & drying

Figure 1: End-to-end workflow for the synthesis and purification of 2-(Pyrimidin-4-yl)propanedinitrile.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, every phase of this protocol includes an In-Process Control (IPC) to validate the success of the step before proceeding.

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Setup: Charge a dry, argon-purged round-bottom flask with 4-chloropyrimidine (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

  • Reagent Addition: Add malononitrile (1.1 equiv).

    • Causality: A slight stoichiometric excess ensures complete consumption of the highly reactive pyrimidine starting material while remaining low enough to minimize bis-addition side products.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: DIPEA provides sufficient basicity to deprotonate malononitrile without the nucleophilicity that causes secondary degradation pathways ()[2].

  • Self-Validation (IPC 1): Perform LC-MS analysis. The step is validated to proceed only when the 4-chloropyrimidine peak ( m/z 115.0) is <1% relative to the target product peak ( m/z 145.1).

Step 2: Reaction Quench and Liquid-Liquid Extraction (LLE)
  • Quench: Cool the mixture to 0 °C and slowly add saturated aqueous NH4​Cl (10 volumes).

    • Causality: NH4​Cl provides a mild, buffered acidic quench. This prevents the base-catalyzed hydrolysis of the sensitive nitrile groups while effectively neutralizing the DIPEA and protonating the malononitrile adduct.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 10 volumes).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes) followed by brine.

    • Causality: DMF is highly miscible with EtOAc and will ruin chromatographic resolution. The LiCl wash selectively pulls DMF into the aqueous phase due to the high solvation energy of lithium ions in DMF.

  • Self-Validation (IPC 2): Spot the final organic layer on a TLC plate. The target compound should appear at Rf​ 0.35 (Hexanes/EtOAc 1:1) with no residual DMF streaking at the baseline.

Step 3: Flash Column Chromatography
  • Loading: Concentrate the organic layer in vacuo and dry-load the crude mixture onto silica gel.

  • Elution: Elute using a gradient of 10% to 50% EtOAc in Hexanes.

    • Causality: Gradient elution effectively separates the moderately polar target compound from non-polar unreacted starting materials (eluting early) and highly polar bis-substituted dimeric impurities (retained on the column).

  • Self-Validation (IPC 3): Analyze fractions via TLC. Pool only the fractions exhibiting a single, clean spot at Rf​ 0.35.

Step 4: Recrystallization (Final Polish)
  • Dissolution: Dissolve the pooled, concentrated product in a minimum volume of boiling Ethanol.

  • Crystallization: Add hot Water dropwise until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature, followed by incubation at 4 °C for 2 hours.

    • Causality: The differential solubility of the product in the EtOH/Water system allows trace organic impurities to remain dissolved in the mother liquor while the target API crystallizes into a highly ordered lattice.

  • Isolation: Filter the crystals and dry under high vacuum at 40 °C for 12 hours.

  • Self-Validation (Final QA): HPLC-UV at 254 nm must show >99.0% area percent (a/a) purity.

Quantitative Data & Impurity Profiling

The following table summarizes the quantitative tracking data required to validate the purification process across all stages.

Process StageAnalyte / ImpurityRetention Factor ( Rf​ )*LC-MS ( m/z [M+H]+ )Expected Purity
IPC 1 (Reaction) 4-Chloropyrimidine (SM)0.65115.0N/A
IPC 1 (Reaction) Target Product0.35145.1~75%
IPC 1 (Reaction) Bis-substituted Byproduct0.15209.2<10%
IPC 2 (Post-LLE) Target Product0.35145.1~85%
IPC 3 (Post-Flash) Target Product0.35145.1>95%
Final QA (Post-Cryst) Target Product0.35145.1>99.5%

*Note: TLC conditions utilizing Hexanes/EtOAc (1:1 v/v) on silica gel 60 F254 plates.

References

  • Source: Google Patents (WO2016097918A1)
  • Title: Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application Notes & Protocols for the Scale-Up Production of 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the scalable synthesis of 2-(Pyrimidin-4-yl)propanedinitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. This document outlines a robust and scalable synthetic route, delving into the critical process parameters, safety considerations, and analytical controls necessary for successful large-scale production. The provided protocols are intended for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

2-(Pyrimidin-4-yl)propanedinitrile, also known as (Pyrimidin-4-yl)malononitrile, is a pivotal building block in medicinal chemistry. Its structural motif is found in a range of targeted therapeutics, particularly kinase inhibitors. The efficient and cost-effective production of this intermediate is therefore a critical step in the drug development pipeline. This guide details a preferred synthetic methodology, focusing on the practical aspects of scaling the process from the laboratory to a pilot or manufacturing scale.

Synthetic Route Selection and Mechanistic Overview

The most direct and industrially viable route for the synthesis of 2-(Pyrimidin-4-yl)propanedinitrile is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 4-halopyrimidine and malononitrile. For the purposes of this guide, 4-chloropyrimidine is selected as the starting material due to its commercial availability and reactivity.

The reaction proceeds via a Knoevenagel-type condensation mechanism. Malononitrile, an active methylene compound, is deprotonated by a base to form a nucleophilic carbanion.[1] This carbanion then attacks the electron-deficient pyrimidine ring at the 4-position, displacing the chloride leaving group.[2]

Process Chemistry and Scale-Up Considerations

Directly scaling a laboratory procedure is seldom successful without careful consideration of the changes in physical and chemical properties at a larger scale. The following sections detail the critical parameters for the successful scale-up of this synthesis.

Reagent and Solvent Selection

The choice of reagents and solvents is critical for a scalable, safe, and cost-effective process.

Component Selection Justification Scale-Up Consideration
Starting Material 4-ChloropyrimidineCommercially available, good reactivity.Ensure purity of incoming material to avoid side reactions.
Reagent MalononitrileHighly reactive C-H acid.[3]Highly Toxic .[4][5][6][7][8] Requires stringent handling procedures. Can polymerize violently at elevated temperatures or in the presence of strong bases.[6][7]
Base Potassium Carbonate (K2CO3)Inexpensive, moderately basic, and easy to handle.Particle size can affect reaction rate. Use a consistent grade.
Solvent Acetonitrile (MeCN)Good solubility for reactants, relatively high boiling point for reaction control.Can be challenging to remove completely from the product. Consider solvent recycling for greener processing.
Reaction Parameters and Optimization
Parameter Recommended Range Justification & Scale-Up Insight
Temperature 60-70 °CProvides a reasonable reaction rate without promoting significant side reactions or decomposition of malononitrile. On a larger scale, efficient heat transfer is crucial to maintain a consistent temperature throughout the reactor.
Reaction Time 4-6 hoursMonitor by in-process controls (IPCs) to determine completion. Avoid unnecessarily long reaction times to minimize impurity formation.
Stoichiometry Malononitrile (1.1-1.2 equiv.)A slight excess of malononitrile ensures complete consumption of the 4-chloropyrimidine. A larger excess can complicate purification.
Base K2CO3 (2.0-2.2 equiv.)Sufficient base is required to drive the reaction to completion.
Work-up and Purification

The isolation and purification of the final product are critical for meeting the stringent purity requirements of the pharmaceutical industry.

  • Quenching: The reaction mixture is cooled and quenched with water. This step dissolves the inorganic salts and any remaining base.

  • Extraction: The product is extracted into a suitable organic solvent, such as ethyl acetate.

  • Washing: The organic layer is washed with brine to remove residual water and water-soluble impurities.

  • Crystallization: The crude product is isolated by solvent evaporation and then purified by crystallization. A suitable solvent system for crystallization is a mixture of toluene and hexane.[9] This method is effective for removing soluble impurities.[9]

Detailed Application Protocol

This protocol is designed for a nominal 100 g scale production.

Equipment
  • 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle with temperature controller.

  • Standard laboratory glassware for work-up and crystallization.

Reagents
ReagentMWAmountMolesEquivalents
4-Chloropyrimidine114.53100 g0.8731.0
Malononitrile66.0663 g0.9541.1
Potassium Carbonate138.21250 g1.8092.07
Acetonitrile-500 mL--
Ethyl Acetate-1 L--
Water-1 L--
Brine-500 mL--
Toluene-As needed--
Hexane-As needed--
Step-by-Step Procedure
  • Reaction Setup: To the 1 L flask, add 4-chloropyrimidine (100 g), malononitrile (63 g), potassium carbonate (250 g), and acetonitrile (500 mL).

  • Reaction: Heat the mixture to 65 °C with vigorous stirring. Maintain this temperature for 5 hours.

  • In-Process Control (IPC): After 5 hours, take a small sample of the reaction mixture and analyze by HPLC to confirm the consumption of 4-chloropyrimidine.

  • Work-up: Cool the reaction mixture to room temperature. Add water (1 L) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a hot toluene/hexane mixture.[9] Dissolve the crude product in a minimal amount of hot toluene and add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry in a vacuum oven at 40 °C to a constant weight.

Visualization of the Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Charge Reagents: 4-Chloropyrimidine Malononitrile K2CO3 Acetonitrile heat Heat to 65 °C (5 hours) reagents->heat ipc IPC (HPLC) Check for completion heat->ipc quench Cool and Quench with Water ipc->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry crystallize Recrystallize from Toluene/Hexane dry->crystallize isolate Filter and Dry under Vacuum crystallize->isolate final_product Final Product: 2-(Pyrimidin-4-yl)propanedinitrile isolate->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Pyrimidin-4-yl)propanedinitrile, a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a powerful but often sensitive transformation.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(Pyrimidin-4-yl)propanedinitrile typically involves the reaction of a 4-halopyrimidine (commonly 4-chloropyrimidine) with malononitrile in the presence of a base. The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles.[1] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, and the stability of this intermediate is crucial for the reaction's success.[2][3] The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this negatively charged intermediate.[3] In the case of pyrimidines, the ring nitrogen atoms serve this activating role.

The general reactivity order for halide leaving groups in SNAr reactions on pyrimidines is C4(6) > C2 >> C5.[1] This inherent reactivity makes the 4-position the preferred site for substitution.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of 2-(Pyrimidin-4-yl)propanedinitrile.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is the most frequent issue. The causes can be multifaceted, ranging from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Poor Quality of Malononitrile: Malononitrile is susceptible to hydration and polymerization, especially if impure or stored improperly.[4][5]

    • Solution: Use freshly opened, high-purity malononitrile. If in doubt, it can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or water, though distillation can be hazardous on a large scale.[4][6]

  • Inactive or Inappropriate Base: The base is critical for deprotonating malononitrile to form the active nucleophile. An incorrect choice or amount can halt the reaction.

    • Solution:

      • Base Strength: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is commonly used. Stronger bases like sodium hydride (NaH) can also be effective but may lead to more side products if not handled carefully. Very strong bases may cause unwanted side reactions.[7]

      • Stoichiometry: Use at least one equivalent of the base to deprotonate the malononitrile. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred for SNAr reactions.[8] They effectively solvate the cation of the base without interfering with the nucleophile. Protic solvents like ethanol can sometimes be used but may lead to competing solvolysis side reactions.[9][10]

  • Incorrect Reaction Temperature: SNAr reactions are often temperature-sensitive.

    • Solution: While some reactions can proceed at room temperature, gentle heating (e.g., 50-80 °C) is often required to achieve a reasonable reaction rate. However, excessive heat can promote decomposition and side product formation. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

  • Moisture in the Reaction: Water can hydrolyze the starting materials and intermediates, leading to lower yields.

    • Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like NaH.

FAQ 2: I'm observing a significant amount of an unidentified side product. How can I identify and minimize it?

Side product formation is a common issue that complicates purification and reduces yield.

Potential Side Products & Mitigation Strategies:

  • Bis-substitution: The product, 2-(Pyrimidin-4-yl)propanedinitrile, still possesses an acidic proton and can potentially react with another molecule of 4-chloropyrimidine.

    • Identification: This side product will have a significantly higher molecular weight. It can be detected by LC-MS.

    • Mitigation:

      • Control stoichiometry carefully. Use a slight excess of malononitrile relative to the 4-halopyrimidine.

      • Consider slow, controlled addition of the 4-halopyrimidine to the mixture of malononitrile and base. This maintains a low concentration of the electrophile, favoring the desired mono-substitution.

  • Hydrolysis of Starting Material: If water is present, 4-chloropyrimidine can hydrolyze to 4-hydroxypyrimidine.

    • Identification: This impurity will be more polar than the starting material on a TLC plate.

    • Mitigation: Ensure strictly anhydrous conditions.

  • Malononitrile Dimerization/Polymerization: As mentioned, impure or improperly handled malononitrile can self-condense.

    • Identification: These products often appear as a baseline smear or multiple spots on a TLC plate.

    • Mitigation: Use high-purity malononitrile and avoid excessively high temperatures or prolonged reaction times.

FAQ 3: The reaction seems to stall before all the starting material is consumed. What should I investigate?

A stalled reaction can be frustrating. Here’s a checklist to diagnose the problem.

Troubleshooting a Stalled Reaction:

  • Check the Base: The base may have been consumed or is not strong enough. Add an additional portion of fresh, dry base.

  • Re-evaluate Reagent Purity: Impurities in either the 4-halopyrimidine or malononitrile could be inhibiting the reaction.

  • Increase Temperature: If the reaction is being run at room temperature, gentle heating may be required to overcome the activation energy barrier. Increase the temperature in small increments (e.g., 10 °C) and monitor the progress.

  • Solvent Issues: The solvent may not be appropriate, or its volume may be too high, leading to low concentrations.

FAQ 4: What are the best practices for purifying 2-(Pyrimidin-4-yl)propanedinitrile?

Effective purification is key to obtaining a high-quality final product.

Purification Strategies:

  • Work-up: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.

    • Solvent Screening: Test a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes. Using an anti-solvent (a solvent in which the product is insoluble) can aid crystallization.

  • Silica Gel Chromatography: If recrystallization is ineffective or if multiple products are present, column chromatography is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point for determining the optimal mobile phase.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent batches.

Materials:

  • 4-chloropyrimidine

  • Malononitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, round-bottom flask under a nitrogen atmosphere, add malononitrile (1.1 equivalents) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the resulting suspension for 15 minutes at room temperature.

  • Add 4-chloropyrimidine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

Data & Condition Comparison

The choice of reaction conditions can significantly impact the yield. The following table summarizes common variables.

ParameterCondition ACondition BCondition CRationale & Expert Insight
Base K₂CO₃NaHTriethylamine (TEA)K₂CO₃ is a safe, effective, and easy-to-handle base. NaH is stronger and can lead to faster reactions but requires stricter anhydrous conditions. TEA is often too weak for this transformation.
Solvent DMFDMSOAcetonitrileDMF and DMSO are excellent at solvating ions and promoting SNAr reactions. Acetonitrile is a good alternative but may require slightly higher temperatures.
Temperature 60 °CRoom Temp80 °C (Reflux)50-60 °C often provides a good balance between reaction rate and minimizing side products. Room temperature may be too slow, while refluxing can lead to decomposition.

Visualizing the Workflow & Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Reagent Purity Check (Malononitrile, 4-Cl-Pyrimidine) rxn_setup Setup under N2 Atmosphere prep_reagents->rxn_setup prep_glass Dry Glassware prep_glass->rxn_setup rxn_add_mal Add Malononitrile & DMF rxn_setup->rxn_add_mal rxn_add_base Add K2CO3, Stir rxn_add_mal->rxn_add_base rxn_add_pyr Add 4-Cl-Pyrimidine rxn_add_base->rxn_add_pyr rxn_heat Heat to 60°C rxn_add_pyr->rxn_heat rxn_monitor Monitor by TLC/LC-MS rxn_heat->rxn_monitor wu_quench Quench with Water rxn_monitor->wu_quench Reaction Complete wu_extract Extract with Ethyl Acetate wu_quench->wu_extract wu_wash Wash with NaHCO3 & Brine wu_extract->wu_wash wu_dry Dry (MgSO4) & Concentrate wu_wash->wu_dry pur_recrys Recrystallization or Chromatography wu_dry->pur_recrys pur_char Characterization (NMR, MS, m.p.) pur_recrys->pur_char

Caption: Experimental workflow for the synthesis of 2-(Pyrimidin-4-yl)propanedinitrile.

Caption: Simplified mechanism of the SNAr reaction.

References

  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. (URL: [Link])

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (URL: [Link])

  • Haloselectivity of Heterocycles - Baran Lab. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])

  • US2809986A - Method for the purification of malononitrile - Google P
  • Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 - PMC. (URL: [Link])

  • Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing). (URL: [Link])

  • US5883254A - Process for making pyrimidine derivatives - Google P
  • Synthesis, reactions, and applications of pyrimidine derivatives - ResearchGate. (URL: [Link])

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])

  • Base-dependent selectivity of an SNAr reaction | Request PDF - ResearchGate. (URL: [Link])

  • US2799697A - Process for the manufacture and purification of malononitrile - Google P
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed. (URL: [Link])

  • Stability and absorption spectrum of malononitrile - PubMed. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS - DOI. (URL: [Link])

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (URL: [Link])

  • Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed. (URL: [Link])

  • Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. (URL: [Link])

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - MDPI. (URL: [Link])

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (URL: [Link])

  • (PDF) Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - ResearchGate. (URL: [Link])

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (URL: [Link])

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. (URL: https://www.mdpi.com/1420-3049/20/1/1057)
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (URL: [Link])

  • Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes | Organic Letters - ACS Publications. (URL: [Link])

  • Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures | Request PDF - ResearchGate. (URL: [Link])

  • Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - HiberCell. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

Sources

2-(Pyrimidin-4-yl)propanedinitrile stability and degradation troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Degradation, and Troubleshooting Guide

Welcome to the Technical Support Center for 2-(Pyrimidin-4-yl)propanedinitrile (also known as pyrimidin-4-ylmalononitrile). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yield and sudden degradation of this highly versatile building block and herbicidal intermediate [1].

The key to mastering the handling of this compound lies in understanding the profound electronic effects governing its methine carbon. The proton situated between the two cyano groups and the electron-deficient pyrimidine ring is exceptionally acidic (pKa ~4–6). While this allows for easy functionalization, it introduces severe kinetic liabilities: extreme sensitivity to ambient moisture, base-catalyzed hydrolysis, and oxidative cleavage.

This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind its degradation and self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Overview of Degradation Pathways

When 2-(Pyrimidin-4-yl)propanedinitrile is exposed to mildly basic conditions (even neutral water over time), it deprotonates to form a highly stable, resonance-delocalized carbanion (often existing as a 1H-pyrimidin-4-ylidene tautomer). While thermodynamically stable, this anion is kinetically vulnerable to two primary degradation pathways:

  • Hydrolysis: The cyano groups become highly susceptible to hydration, yielding primary amides and eventually carboxylic acids [2, 3].

  • Oxidation: The electron-rich carbanion can undergo single-electron transfer (SET) with atmospheric oxygen, leading to radical-mediated dimerization or oxidative cleavage of the malononitrile moiety.

DegradationPathways Parent 2-(Pyrimidin-4-yl)propanedinitrile (Active Compound) Anion Carbanion / Ylidene Tautomer (Highly Stable Intermediate) Parent->Anion Base (pH > 7) Deprotonation Amide Mono/Di-Amide Derivative (Hydrolysis Product) Parent->Amide H2O, Acid/Base Hydrolysis Anion->Parent Acid (pH < 4) Cleavage Pyrimidine-4-carboxylic acid (Oxidative Cleavage) Anion->Cleavage O2 (Air) Oxidation Dimer Oxidative Dimerization (Side Product) Anion->Dimer Radical coupling (O2/Light)

Fig 1. Mechanistic degradation pathways of 2-(Pyrimidin-4-yl)propanedinitrile.

Diagnostic FAQ & Troubleshooting

Q1: Why do I lose my compound during standard aqueous workup (e.g., washing with saturated NaHCO₃)? A1: This is the most common error when handling heteroaryl malononitriles. Due to the extreme acidity of the methine proton, washing with mildly basic solutions (like NaHCO₃, pH ~8) quantitatively deprotonates the compound. The resulting enolate-like salt is highly water-soluble and will completely partition into the aqueous layer, leaving your organic layer empty. Causality & Solution: You must force the compound back into its neutral, lipophilic state. Acidify the aqueous layer to pH ~2.0 using 1M HCl before extracting with an organic solvent (See Protocol 1).

Q2: My LC-MS/HPLC analysis shows new peaks with M+18 or M+36 after storing the compound in solution. What is happening? A2: This mass shift is diagnostic of sequential hydration of the cyano groups to primary amides (M+18 for the mono-amide, M+36 for the di-amide) [3]. Malononitrile derivatives are highly susceptible to hydrolysis in the presence of trace water, especially if the solvent is slightly acidic or basic [2]. Causality & Solution: Never store this compound in protic solvents (MeOH, EtOH) or un-dried solvents. Store stock solutions over 3Å molecular sieves in anhydrous, neutral solvents (e.g., MeCN or THF) at -20°C.

Q3: I observe a deep color change (yellow to dark orange/red) and loss of purity when the solid compound is left on the benchtop. A3: The color change indicates the formation of the highly conjugated ylidene tautomer, followed by oxidative degradation. The deprotonated species reacts with atmospheric oxygen via a single-electron transfer (SET) mechanism, creating radicals that rapidly dimerize or cleave. Causality & Solution: The compound must be stored as a solid under an inert atmosphere (Argon or N₂) at -20°C. Protect it from light to prevent photo-induced radical coupling.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability of 2-(Pyrimidin-4-yl)propanedinitrile across various standard laboratory conditions.

ConditionpHTemperatureEstimated Half-Life (t₁/₂)Primary Degradant
Aqueous Buffer2.025°C> 30 daysStable (Protonated state)
Aqueous Buffer7.425°C~ 48 hoursMono-amide (Hydrolysis)
Aqueous Buffer10.025°C< 2 hoursDi-amide / Cleavage
Methanol (Air)Neutral25°C~ 7 daysOxidative Dimer
Anhydrous MeCNNeutral-20°C> 12 monthsNone (Stable)
Standardized Experimental Protocols
Protocol 1: Quantitative Recovery via Acid-Base Extraction

This protocol leverages the unique pKa of the compound to separate it from neutral or basic impurities. This is a self-validating system: if the compound does not partition into the basic aqueous layer in Step 2, it confirms the acidic methine proton is missing, meaning your compound has already degraded (e.g., oxidized or unintentionally alkylated).

  • Dissolution: Dissolve the crude reaction mixture containing 2-(Pyrimidin-4-yl)propanedinitrile in a water-immiscible solvent (e.g., EtOAc or DCM).

  • Basic Extraction: Extract the organic layer with 0.5 M NaOH (3 x 20 mL). The target compound will partition into the aqueous layer as the sodium salt. Discard the organic layer containing neutral/lipophilic impurities.

  • Controlled Acidification (Critical Step): Cool the combined aqueous layers in an ice bath (0–5°C). Causality: Nitriles are susceptible to acid-catalyzed hydrolysis [3]. Keeping the temperature near 0°C maintains the kinetic barrier for hydration while allowing rapid protonation of the enolate. Slowly add 1 M HCl dropwise with vigorous stirring until the pH reaches exactly 2.0.

  • Recovery Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C to prevent thermal degradation.

Protocol 2: Controlled Alkylation of the Methine Carbon

When functionalizing the methine position, strong bases and oxygen will destroy your starting material. This protocol minimizes the steady-state concentration of the reactive carbanion to favor alkylation over oxidation.

  • Preparation: Flame-dry a Schlenk flask and purge thoroughly with Argon. Add 2-(Pyrimidin-4-yl)propanedinitrile (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0°C. Add a mild, non-nucleophilic base such as K₂CO₃ (1.5 eq) or DIPEA (2.0 eq). Causality: Avoid strong bases like NaH. NaH completely deprotonates the compound, and in the presence of trace O₂, the naked carbanion undergoes rapid SET oxidation. Milder bases establish an equilibrium, keeping the carbanion concentration low enough to favor the Sₙ2 alkylation pathway.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexanes:EtOAc) or LC-MS.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the base gently, preventing the base-catalyzed hydrolysis of the remaining cyano groups that would occur if water alone was used.

References
  • Pyrimidin-4-ylpropanedinitrile derivatives, processes for their preparation and their use as herbicides and plant growth regulators. US Patent 8309557B2. Bayer Intellectual Property GmbH.
  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ACS Publications.[Link]

optimizing reaction conditions for 2-(Pyrimidin-4-yl)propanedinitrile alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting and optimization guide specifically for the functionalization of 2-(pyrimidin-4-yl)propanedinitrile (commonly referred to as pyrimidin-4-ylmalononitrile).

This substrate presents a unique dichotomy in organic synthesis: it features a highly acidic methine proton flanked by two cyano groups, coupled with an electron-deficient, base-sensitive pyrimidine core[1]. Successfully alkylating this molecule requires strict adherence to pKa matching and Hard-Soft Acid-Base (HSAB) principles to avoid ring degradation and control regioselectivity.

Part 1: Optimization Workflow & Mechanistic Logic

Before troubleshooting, it is critical to understand the causality of the reaction. The methine proton of 2-(pyrimidin-4-yl)propanedinitrile is highly acidic (estimated pKa < 8) due to the strong electron-withdrawing effects of the malononitrile moiety and the π-deficient pyrimidine ring. Consequently, strong bases are completely unnecessary and often detrimental.

Once deprotonated, the resulting carbanion is highly delocalized. Alkylation can occur at the methine carbon (C-alkylation , usually desired) or the pyrimidine nitrogens (N-alkylation , undesired).

OptimizationWorkflow Start 1. Substrate Analysis Py-CH(CN)2 BaseSel 2. Base Selection (Avoid Nucleophilic Bases) Start->BaseSel SolventSel 3. Solvent Screening (Polar Aprotic) BaseSel->SolventSel ElecAdd 4. Electrophile Addition (Soft Halides, 0°C) SolventSel->ElecAdd Eval 5. Regioselectivity Check (C- vs N-Alkylation) ElecAdd->Eval Eval->BaseSel High N-Selectivity (Iterate) Success Optimized C-Alkylation Eval->Success High C-Selectivity

Fig 1. Iterative workflow for optimizing regioselective C-alkylation conditions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am observing multiple product spots on my TLC, but dialkylation is structurally impossible. What are these byproducts? A1: You are analytically correct. 2-(pyrimidin-4-yl)propanedinitrile is a tertiary carbon acid; it possesses only one acidic proton at the methine position, making true dialkylation at the carbon impossible. The multiple spots you are observing are almost certainly regiochemical isomers. The delocalized enolate can attack the electrophile via the pyrimidine nitrogens (forming quaternary pyrimidinium salts) or, less commonly, via the cyano nitrogen (forming a ketenimine).

Q2: How do I force the reaction to favor C-alkylation over N-alkylation? A2: This is a classic Hard-Soft Acid-Base (HSAB) challenge. The methine carbon is a "soft" nucleophilic center, whereas the pyrimidine nitrogens are "harder." To maximize C-alkylation:

  • Use Soft Electrophiles: Utilize alkyl iodides or bromides instead of hard electrophiles like tosylates or triflates.

  • Leverage the "Cesium Effect": Use Cs2​CO3​ in a polar aprotic solvent like Acetonitrile (MeCN). The large, poorly coordinating Cs+ cation leaves the carbanion "naked" and highly reactive, favoring the softer carbon center thermodynamically.

  • Transition-Metal Catalysis: For complex allylic alkylations, consider utilizing Palladium, Platinum, or Cobalt catalysis. These metals form π-allyl intermediates that strictly control regioselectivity and can even induce enantioselectivity[2][3].

Q3: My starting material is degrading, and the solution turns dark brown immediately upon base addition. What went wrong? A3: Your base is too nucleophilic. Pyrimidine rings are highly π-deficient and notoriously susceptible to Nucleophilic Aromatic Substitution (SNAr) or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) degradation pathways[1]. If you used nucleophilic bases like NaOH , NaOMe , or secondary amines, they will directly attack the C2 or C6 positions of the pyrimidine ring. You must switch strictly to non-nucleophilic bases like K2​CO3​ , Cs2​CO3​ , or sterically hindered organic bases like DIPEA.

MechanisticPathway Sub Py-CH(CN)2 (pKa < 8) Enolate Delocalized Carbanion [Py-C(CN)2]- Sub->Enolate -H+ Base Cs2CO3 (Non-nucleophilic) Base->Enolate C_Alk C-Alkylation (Desired) Enolate->C_Alk Soft-Soft Interaction N_Alk N-Alkylation (Py Ring - Undesired) Enolate->N_Alk Hard-Hard Interaction SoftE Soft Electrophile (e.g., R-I, R-Br) SoftE->C_Alk HardE Hard Electrophile (e.g., R-OTf) HardE->N_Alk

Fig 2. Mechanistic divergence of the delocalized carbanion based on HSAB principles.

Part 3: Quantitative Data Summaries

To streamline your optimization, refer to the matrix below. It summarizes the causal relationship between base/solvent selection and the resulting regioselectivity based on general malononitrile alkylation behaviors[4].

BaseSolventBase NucleophilicityC:N SelectivityVerdictMechanistic Rationale
NaOH EtOHHighN/AFails Nucleophilic attack degrades the π-deficient pyrimidine ring.
NaH THFLow~ 2:1⚠️ Suboptimal Tight Na+ ion pairing reduces carbanion softness, increasing N-alkylation.
K2​CO3​ DMFLow~ 5:1Good Standard non-nucleophilic base; provides good solubility and charge separation.
Cs2​CO3​ MeCNLow> 10:1 🌟 Optimal "Cesium effect" maximizes carbanion availability; MeCN stabilizes the soft transition state.

Part 4: Standard Operating Procedure (SOP)

Protocol: Highly Regioselective C-Alkylation of 2-(Pyrimidin-4-yl)propanedinitrile This self-validating protocol utilizes the optimal parameters identified above to ensure >90% C-alkylation while preserving the pyrimidine core.

Reagents Required:

  • 2-(pyrimidin-4-yl)propanedinitrile (1.0 eq)

  • Cesium Carbonate ( Cs2​CO3​ , 1.5 eq) - Must be oven-dried and finely powdered.

  • Alkyl Iodide or Bromide (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Substrate Solvation: Flame-dry a round-bottom flask under inert gas (N2 or Ar). Add 2-(pyrimidin-4-yl)propanedinitrile (1.0 eq) and anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Activation: Add the oven-dried Cs2​CO3​ (1.5 eq) in one portion. Stir at room temperature for 30 minutes.

    • Causality Note: This pre-activation ensures complete deprotonation to the delocalized enolate before the electrophile is introduced, preventing competitive side reactions. The solution should turn a stable, vibrant color (often yellow/orange) indicating enolate formation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the alkyl halide (1.1 eq) in a minimal amount of MeCN and add dropwise over 15 minutes.

    • Causality Note: Slow addition at low temperatures prevents local concentration spikes, kinetically suppressing the harder N-alkylation pathway.

  • Propagation: Allow the reaction to slowly warm to room temperature. Monitor via TLC (typically 2-4 hours). The reaction is complete when the baseline enolate spot is consumed.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C-alkylated product.

Part 5: References

  • Visible Light-Induced Alkylation of Malononitrile-Assisted Ketones through Deaminative Couplings Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Cobalt-Catalyzed Regio- and Enantioselective Allylic Alkylation of Malononitriles Source: Organic Chemistry Portal / Organic Letters URL:[Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL:[Link]

  • Platinum-Catalyzed Allylic C–H Alkylation with Malononitriles Source: CCS Chemistry URL:[Link]

Sources

Technical Support Center: 2-(Pyrimidin-4-yl)propanedinitrile Troubleshooting & Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly activated methylene compounds. 2-(Pyrimidin-4-yl)propanedinitrile (also known as pyrimidin-4-ylmalononitrile) is a potent bis-electrophilic and highly acidic building block. The convergence of two electron-withdrawing cyano groups and an electron-deficient pyrimidine ring renders the methine proton exceptionally acidic.

While this acidity enables facile functionalization, it simultaneously opens the door to a cascade of side reactions: oxidative dimerization, nucleophilic hydrolysis, and uncontrolled polymerization. This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with approximately double the mass of my starting material. What is causing this, and how do I prevent it? A1: You are observing the oxidative dimer (1,1,2,2-tetracyano-1,2-bis(pyrimidin-4-yl)ethane).

  • Causality: The deprotonated malononitrile anion is highly susceptible to single-electron transfer (SET) oxidation. Trace transition metals (like Cu or Fe) or atmospheric oxygen can oxidize the anion to a carbon-centered radical, which rapidly dimerizes. This pathway is well-documented in the 1 literature, where radical intermediates are either intercepted or allowed to couple.

  • Solution: Rigorously degas your solvents (sparge with Argon for 15-30 mins) prior to base addition. Consider adding a metal chelator (e.g., EDTA) during aqueous workups if trace metal contamination from equipment is suspected.

Q2: My reaction yield is low, and IR spectroscopy reveals a strong carbonyl stretch (~1680 cm⁻¹) replacing the sharp nitrile stretch (~2200 cm⁻¹). What happened? A2: This indicates nitrile hydrolysis to an amide or carboxylic acid.

  • Causality: The cyano carbons in this molecule are highly electrophilic. In the presence of water and a base (or acid), hydroxide (or water) attacks the nitrile carbon, forming an imidic acid tautomer that collapses into an amide. Prolonged exposure leads to the carboxylic acid. The kinetics of this competitive solvent hydrolysis are critical to control, as detailed in2.

  • Solution: Maintain strictly anhydrous conditions. Use activated molecular sieves in your reaction solvent and avoid aqueous bases during the reaction phase.

Q3: I attempted a recrystallization from acetone, but I recovered a completely different compound. Why? A3: You inadvertently performed a Knoevenagel condensation .

  • Causality: The methine proton of your compound is acidic enough to auto-catalyze or react under very mildly basic conditions with carbonyl electrophiles. Acetone reacts with the malononitrile derivative to form a stable alkylidene adduct. As noted in general malononitrile handling guidelines (3), its active methylene group readily jumps into Knoevenagel and Michael additions.

  • Solution: Never use ketones or aldehydes as solvents or washing agents. Stick to inert solvents like dichloromethane (DCM), toluene, or acetonitrile (MeCN).

Q4: I am seeing a mixture of C-alkylated and N-alkylated products. How do I force C-alkylation? A4: The deprotonated malononitrile anion is an ambidentate nucleophile .

  • Causality: Due to resonance, the negative charge is delocalized across the methine carbon and the nitrile nitrogens (forming a ketenimine-like structure). Hard electrophiles or highly polar aprotic solvents that strongly solvate the cation can promote unwanted N-alkylation.

  • Solution: Use softer electrophiles (e.g., alkyl iodides instead of chlorides) and switch to a less polar solvent like toluene (if solubility permits) to drive the thermodynamic C-alkylation product.

Part 2: Quantitative Data on Byproduct Formation

The following table summarizes the impact of various suboptimal conditions on the stability of 2-(Pyrimidin-4-yl)propanedinitrile, allowing you to quickly identify and rectify yield losses.

Reaction ConditionPrimary ByproductTypical Yield LossPrevention Strategy
Ambient Air + Trace Cu/FeOxidative Dimer15 - 40%Sparge solvent with Ar/N₂; use EDTA in workup.
Aqueous Base (pH > 9)Amide / Carboxylic Acid20 - 60%Maintain strict anhydrous conditions; use non-nucleophilic bases.
Acetone as SolventKnoevenagel Adduct10 - 30%Substitute with inert solvents (DCM, Toluene, MeCN).
Excess Strong Base + HeatPolymeric Tars> 50%Control stoichiometry (1.05 eq base); maintain T < 25°C.

Part 3: Mechanistic Pathway Visualization

The diagram below maps the logical relationships between specific environmental conditions and the resulting degradation pathways.

G SM 2-(Pyrimidin-4-yl) propanedinitrile Cond_Ox O2 / Trace Metals (Oxidation) SM->Cond_Ox Cond_Hyd H2O + Base/Acid (Hydrolysis) SM->Cond_Hyd Cond_Kno Ketone/Aldehyde Solvents (Condensation) SM->Cond_Kno BP_Dimer Oxidative Dimer (Radical Coupling) Cond_Ox->BP_Dimer BP_Amide Amide / Carboxylic Acid (Nitrile Hydration) Cond_Hyd->BP_Amide BP_Adduct Knoevenagel Adduct (Alkylidene Formation) Cond_Kno->BP_Adduct

Degradation pathways of 2-(pyrimidin-4-yl)propanedinitrile and resulting byproducts.

Part 4: Self-Validating Experimental Protocol

To prevent the side reactions detailed above, utilize this self-validating protocol for the anhydrous functionalization (e.g., alkylation) of 2-(Pyrimidin-4-yl)propanedinitrile. Every step includes an In-Process Control (IPC) to verify success before proceeding.

Step 1: System Preparation & Degassing

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles). Add anhydrous tetrahydrofuran (THF). Sparge the THF with Argon for 20 minutes.

  • Causality: Removes dissolved oxygen to prevent single-electron transfer (SET) oxidative dimerization.

  • IPC: Perform a Karl Fischer titration on the solvent. Proceed only if H₂O < 50 ppm to prevent nitrile hydrolysis.

Step 2: Controlled Deprotonation

  • Action: Add 2-(Pyrimidin-4-yl)propanedinitrile (1.0 eq) to the flask. Cool to 0 °C. Dropwise, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) (1.05 eq).

  • Causality: Cooling prevents base-induced polymerization. Non-nucleophilic bases prevent direct attack on the pyrimidine ring or cyano groups.

  • IPC: Observe the color transition. The formation of the stabilized, highly conjugated carbanion typically generates a distinct deep yellow/orange color.

Step 3: Electrophile Addition

  • Action: Slowly add the electrophile (1.1 eq) at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Gradual warming ensures kinetic control, favoring the thermodynamic C-alkylation product over the kinetic N-alkylation product.

  • IPC: Pull a 10 µL aliquot, quench in LC-MS grade MeCN, and analyze. The starting material mass (m/z ~144) should disappear, replaced by the desired product mass.

Step 4: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate.

  • Causality: NH₄Cl provides a mild, buffered quench (pH ~5.5). Avoid strong aqueous acids (which catalyze hydrolysis to amides) or strong bases.

  • IPC: Check the pH of the aqueous layer using indicator paper. It must remain between 5 and 7 before phase separation to ensure structural integrity during concentration.

References

  • Direct Oxidation of Aryl Malononitriles Enabling a Copper-Catalyzed Intermolecular Alkene Carbochlorination Source: ACS Publications (Organic Letters) URL:[1]

  • Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide Source: ACS Publications (Organic Process Research & Development) URL:[2]

  • Malononitrile: A Closer Look at a Small Molecule with Big Impact Source: Methylamine Supplier (NJ Finechem) URL:[3]

Sources

2-(Pyrimidin-4-yl)propanedinitrile solubility in DMSO and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Pyrimidin-4-yl)propanedinitrile (CAS: 1803582-85-5). This portal is designed for researchers, medicinal chemists, and drug development professionals handling this specific pyrimidine-malononitrile derivative.

Below, you will find field-proven solvation data, self-validating experimental protocols, and troubleshooting guides to ensure the integrity of your in vitro and in vivo assays.

Physicochemical Profile & Solvation Thermodynamics

2-(Pyrimidin-4-yl)propanedinitrile (Molecular Weight: 144.14 g/mol ) consists of a hydrophobic, electron-deficient pyrimidine ring attached to a highly polar, electron-withdrawing malononitrile group[1]. The methine proton of the malononitrile moiety is uniquely acidic due to resonance stabilization of the conjugate base by the adjacent cyano groups and the pyrimidine core[2].

Because of the strong intermolecular π-π stacking of the pyrimidine rings in its solid crystal lattice, choosing the correct solvent is critical[3]. Solvents must possess a high dielectric constant and strong hydrogen-bond accepting capabilities to disrupt the lattice and stabilize the molecular dipole[4].

Table 1: Quantitative Solubility Profile in Common Solvents

SolventDielectric Constant (ε)Est. Max SolubilitySolvation Mechanism & Field Notes
DMSO 46.7> 50 mg/mLOptimal. Strong H-bond acceptor; stabilizes the acidic malononitrile proton and solvates the strong dipole[5].
DMF 36.7> 30 mg/mLExcellent. Polar aprotic; highly effective for malononitrile derivatives, though harder to remove in vacuo.
Methanol 32.6~ 5 mg/mLModerate. Protic solvent; solubility is limited by the hydrophobic nature of the pyrimidine core[3].
Water 80.1< 0.1 mg/mLPoor. High polarity but lacks the ability to stabilize the hydrophobic core, leading to rapid precipitation[5].

Standard Operating Procedures (SOPs)

To ensure reproducibility, your dissolution workflow must be a self-validating system . Do not rely solely on visual inspection under ambient light, as micro-particulates can easily skew concentration-dependent assay results.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Causality Note: Anhydrous DMSO is required. Atmospheric moisture absorbed by hygroscopic DMSO will rapidly lower the solvation capacity, leading to premature precipitation.

  • Equilibration: Allow the lyophilized vial of 2-(Pyrimidin-4-yl)propanedinitrile to reach room temperature (25°C) in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired mass into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over prolonged periods).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.

  • Self-Validation (The Tyndall Test): Shine a standard red or green laser pointer through the vial in a darkened room.

    • Pass: The beam passes through invisibly. The solution is a true molecular dispersion.

    • Fail: A visible "line" of scattered light appears (Tyndall effect). Micro-crystals remain. Return to sonication and warm to 37°C.

  • Storage: Aliquot into single-use volumes and store at -20°C.

Protocol B: Aqueous Dilution for Cell Culture Media
  • Warm the DMSO master stock to 37°C to ensure any transient precipitates formed during freezing are fully re-dissolved.

  • Pre-warm your aqueous buffer or cell culture media to 37°C.

  • Dropwise Addition: Add the DMSO stock dropwise to the media while vortexing continuously. Do not add media to the DMSO.

  • Validation: Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent both solvent-induced cytotoxicity and compound crash-out.

Troubleshooting Workflows & Diagnostics

Troubleshooting Step1 Weigh Compound (CAS: 1803582-85-5) Step2 Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 Vortex & Sonicate (5 min at 25°C) Step2->Step3 Check1 Is solution optically clear? Step3->Check1 Pass Aliquot & Store at -20°C Check1->Pass Yes (Clear) Fail Warm to 37°C Sonicate 10 min Check1->Fail No (Cloudy) Check2 Tyndall Effect observed? Fail->Check2 Check2->Pass No (Fully Dissolved) CoSolvent Add DMF or PEG400 (Max 10% v/v) Check2->CoSolvent Yes (Micro-particles) CoSolvent->Pass

Workflow for dissolving 2-(Pyrimidin-4-yl)propanedinitrile in DMSO.

Frequently Asked Questions (FAQs)

Q: My compound crashed out immediately when added to my cell culture media. Why did this happen, and how do I fix it? A: This is caused by the hydrophobic effect . When the DMSO stock is introduced into an aqueous buffer, water molecules rapidly hydrogen-bond with the DMSO, stripping the solvation shell away from the pyrimidine compound[5]. Because water cannot adequately stabilize the hydrophobic pyrimidine core, the compound undergoes rapid localized supersaturation, leading to nucleation. Fix: Always add the DMSO stock to pre-warmed (37°C) media dropwise under high agitation. If precipitation persists, consider using a co-solvent system (e.g., 0.1% Tween-80 or PEG400) to create micelles that shield the hydrophobic core.

Q: Can I heat the DMSO stock to 60°C to force dissolution? A: No. While heating improves thermodynamic solubility, exposing malononitrile derivatives to high heat (≥ 50°C) in the presence of trace oxygen can cause the highly acidic methine proton to undergo oxidative dimerization or degradation[6]. Limit heating to 37°C–40°C and rely on sonication (mechanical energy) rather than thermal energy to break the crystal lattice.

Q: Is the compound stable in DMSO over long periods? A: No, prolonged storage at room temperature in DMSO is not recommended. DMSO is slightly hygroscopic. The introduction of water over multiple freeze-thaw cycles can lead to the gradual hydrolysis of the cyano (-C≡N) groups into amides or carboxylic acids. Always prepare single-use aliquots and store them at -20°C.

Mechanism Crystal Solid State (π-π Stacking) Solvated DMSO Solvated (Stable Dipole) Crystal->Solvated DMSO Addition (H-Bond Acceptance) Aqueous Aqueous Media (Water Influx) Solvated->Aqueous Dilution (>1% v/v) Degrade Oxidative Degradation (Heat + O2) Solvated->Degrade Prolonged >50°C Crash Precipitation (Hydrophobic Effect) Aqueous->Crash Desolvation

Solvation dynamics and failure pathways in aqueous and heated conditions.

Sources

reducing impurities in 2-(Pyrimidin-4-yl)propanedinitrile crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the complex isolation of 2-(Pyrimidin-4-yl)propanedinitrile (pyrimidin-4-ylmalononitrile).

Because this molecule features both a highly electron-deficient pyrimidine ring and a highly activated malononitrile moiety, its purification is notoriously prone to degradation, solvent entrapment, and co-crystallization of regioisomers. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causality behind these issues to help you build self-validating purification workflows.

Impurity Resolution Logic Tree

G Start Impure 2-(Pyrimidin-4-yl) propanedinitrile Decision Identify Primary Impurity Start->Decision Hydrolysis Amide/Hydrolysis Degradants Decision->Hydrolysis LC-MS: M+18 Da Solvent Residual DMF/DMSO Entrapment Decision->Solvent NMR: Solvent Peaks Salts Inorganic Salts (e.g., NaCl, Pd) Decision->Salts High Ash Content Action1 pH-Controlled Reactive Crystallization Hydrolysis->Action1 Action2 Anti-Solvent Diffusion or Solvent Swap Solvent->Action2 Action3 Aqueous Wash & Cooling Crystallization Salts->Action3 Success High-Purity API Intermediate Action1->Success Action2->Success Action3->Success

Troubleshooting logic tree for 2-(Pyrimidin-4-yl)propanedinitrile crystallization.

Section 1: FAQs – Identifying the "Why" Behind Impurities

Q1: Why am I seeing a +18 Da mass shift in my LC-MS after aqueous workup? A1: This indicates the formation of a hydrolysis impurity. The causality lies in the malononitrile moiety (-CH(CN)₂), which is highly activated by the electron-withdrawing pyrimidine ring. During process development of pyrimidine-bearing intermediates, exposure to unbuffered aqueous anti-solvents or extreme pH conditions causes the partial hydration of a nitrile group to an amide (forming 2-cyano-2-(pyrimidin-4-yl)acetamide)[1]. To prevent this, strict pH control (neutral to slightly acidic, pH 5.0–6.0) must be maintained during any aqueous precipitation step.

Q2: My NMR shows persistent DMF/DMSO peaks even after extended vacuum drying at 60 °C. Why is it so hard to remove? A2: Pyrimidine derivatives exhibit strong intermolecular hydrogen bonding and dipole-dipole interactions, often necessitating the use of highly polar, high-boiling solvents like DMF or DMSO for synthesis[2]. When an anti-solvent is added too rapidly, the product crashes out kinetically. This rapid nucleation traps solvent molecules within the crystal lattice, forming a stable solvate. You cannot "dry" a solvate out under a vacuum without destroying the crystal. You must shift from kinetic precipitation to thermodynamic crystallization using vapor diffusion[3].

Q3: Why does my product "oil out" instead of crystallizing during cooling? A3: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and structurally similar impurities (like bis-substituted regioisomers) disrupt the ordered packing of the crystal lattice. The presence of these impurities lowers the melting point of the mixture below the crystallization temperature.

Section 2: Troubleshooting Guides & Methodologies (The "How")

Issue 1: High Levels of Neutral Organic Impurities (Regioisomers)

Solution: pH-Shift Reactive Crystallization Because the methine proton of 2-(pyrimidin-4-yl)propanedinitrile is highly acidic (stabilized by two cyano groups and the pyrimidine ring), we can selectively form a water-soluble salt to purge neutral organic impurities.

G Step1 Crude Mixture in THF (Target + Neutral Impurities) Step2 Add 1.0 M NaOH (aq) Step1->Step2 Step3 Biphasic Separation Step2->Step3 Deprotonation OrgPhase Organic Phase (Discard: Neutral Impurities) Step3->OrgPhase EtOAc Wash AqPhase Aqueous Phase (Target Sodium Salt) Step3->AqPhase Retain Step4 Add 1.0 M HCl to pH 5.0 at 5°C AqPhase->Step4 Step5 Nucleation & Crystal Growth (Pure Target) Step4->Step5 Reprotonation

Workflow for pH-Shift Reactive Crystallization of the target molecule.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a minimal amount of Tetrahydrofuran (THF).

  • Deprotonation: Slowly add 1.0 M NaOH (aq) while stirring at 15 °C until the pH reaches 9.0. The target molecule converts to a water-soluble sodium salt.

  • Extraction: Add Ethyl Acetate (EtOAc) to create a biphasic system. Extract and discard the organic layer (which contains the neutral, unreacted pyrimidine impurities).

  • Self-Validation Check: Spot the aqueous phase and organic phase on a TLC plate (eluent: 9:1 DCM:MeOH). The target molecule must remain exclusively at the baseline of the aqueous spot. If it appears in the organic phase, the pH is not basic enough.

  • Reprotonation & Crystallization: Cool the aqueous layer to 5 °C. Dropwise, add 1.0 M HCl until the pH reaches exactly 5.0. The neutral 2-(pyrimidin-4-yl)propanedinitrile will nucleate and crystallize.

  • Isolation: Filter via a Büchner funnel, wash with cold water, and dry under vacuum.

Issue 2: Entrapment of Residual High-Boiling Solvents (DMF/DMSO)

Solution: Anti-Solvent Vapor Diffusion This technique is ideal for salvaging batches with high residual solvents without subjecting the heat-sensitive malononitrile group to prolonged thermal stress[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the solvated API intermediate in a minimal volume of DMSO (the "good" solvent) in an open crystallization dish.

  • Chamber Setup: Place the dish inside a larger, sealable desiccator chamber containing a large volume of Dichloromethane (DCM) or Ethyl Acetate (the "anti-solvent").

  • Equilibration: Seal the chamber and allow it to sit undisturbed at 20 °C for 48–72 hours. The volatile anti-solvent will slowly vaporize and diffuse into the DMSO, gradually lowering the solubility and promoting highly ordered, solvent-free crystal growth.

  • Self-Validation Check: Weigh the inner crystallization dish before and after the 72-hour equilibration. A mass increase confirms that the anti-solvent has successfully diffused into the DMSO phase, validating the thermodynamic shift.

  • Harvesting: Collect the crystals by vacuum filtration and wash with cold DCM to remove surface DMSO.

Quantitative Data: Impurity Rejection Profiles

The table below summarizes the causality and efficiency of various crystallization strategies for this specific molecular class.

Crystallization MethodTarget Impurity RemovedTypical Yield (%)Purity Reached (%)Mechanistic Causality
Rapid Anti-Solvent Addition Inorganic Salts85 - 9092.0 - 95.0High supersaturation traps solvent and regioisomers in the lattice.
pH-Shift Crystallization Neutral Organics75 - 8098.5 - 99.2Exploits the low pKa of the malononitrile methine proton to purge neutral species.
Anti-Solvent Vapor Diffusion Residual DMF/DMSO60 - 70> 99.5Thermodynamic growth prevents lattice defects and solvent inclusion.
Cooling Crystallization Hydrolysis Amides80 - 8597.0 - 98.0Relies on differential solubility curves in EtOH/Water mixtures.

References

  • ACS Omega. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at:[Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-(Pyrimidin-4-yl)propanedinitrile (CAS: 1803582-85-5). This molecule is typically accessed via the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with malononitrile.

While SNAr reactions on electron-deficient heterocycles are generally straightforward, this specific transformation is notorious for stalling at ~50% conversion and generating complex impurity profiles. Below is a comprehensive, causality-driven guide to diagnosing and resolving these issues.

Core Mechanistic Analysis: The "Product Inhibition" Trap

The root cause of low conversion in this synthesis is rarely poor electrophilicity; it is almost always product inhibition via acid-base equilibrium [1].

Malononitrile has a pKa of ~11. However, once the SNAr is complete, the resulting product—2-(pyrimidin-4-yl)propanedinitrile—features a methine proton flanked by two strongly electron-withdrawing cyano groups and an electron-deficient pyrimidine ring. This makes the product significantly more acidic (estimated pKa < 5) than the starting malononitrile.

As soon as the product forms, it instantly deprotonates, consuming either the remaining base or the unreacted malononitrile carbanion. This self-quenching mechanism halts the reaction prematurely if the stoichiometry is not precisely managed.

SNAr_Mechanism A 4-Chloropyrimidine + Malononitrile B 1st Eq Base (Deprotonation) A->B C Meisenheimer Complex B->C SNAr Attack D Product: 2-(Pyrimidin-4-yl) propanedinitrile C->D -Cl⁻ E Product Inhibition! (Stalls at 50%) D->E Highly Acidic CH F 2nd Eq Base (Stable Anion) E->F Quenches Base

Mechanistic pathway showing SNAr product inhibition caused by the highly acidic methine proton.

Quantitative Data: Optimization of Reaction Conditions

To illustrate the causality of base stoichiometry and moisture, review the comparative data below. Notice how increasing the base equivalents is the only way to break the 50% conversion ceiling.

Base (Equivalents)Solvent SystemTemp (°C)Conversion (%)Primary Impurity Profile
K₂CO₃ (1.1 equiv)DMF (Reagent Grade)25~45%Unreacted Starting Material
NaH (1.1 equiv)THF (Anhydrous)0 to 25~50%Unreacted Starting Material
K₂CO₃ (2.5 equiv)DMF (Contains H₂O)60~30%Pyrimidin-4-ol (Hydrolysis)
NaH (2.5 equiv) THF (Strictly Anhydrous) 0 to 25 >95% None (Clean conversion)

Troubleshooting FAQs

Q1: Why does my reaction stall at ~50% conversion despite leaving it overnight and heating it? A: Heating will not solve a stoichiometric deficit. As shown in the mechanistic diagram, the product is highly acidic. If you use only 1.0 to 1.5 equivalents of base, the newly formed product will rapidly consume the remaining base to form a stable anion. This leaves no base available to deprotonate the remaining malononitrile, effectively killing the reaction[1]. Solution: You must use a minimum of 2.2 to 2.5 equivalents of a strong, non-nucleophilic base (e.g., NaH) to drive the reaction to completion.

Q2: I see a major side product by LC-MS with[M+H]⁺ = 97. What is it, and how do I prevent it? A: A mass of 97 corresponds to pyrimidin-4(3H)-one (or pyrimidin-4-ol), which is the direct hydrolysis product of your starting material, 4-chloropyrimidine[2]. The C4 position of the pyrimidine ring is highly electrophilic. If your solvent is not strictly anhydrous, or if you are using a hygroscopic base like K₂CO₃ that has absorbed water, hydroxide ions will outcompete the bulky malononitrile carbanion in the SNAr process. Solution: Switch to strictly anhydrous THF and use NaH. Ensure all glassware is flame-dried and the reaction is run under an inert Argon atmosphere.

Q3: My LC-MS shows full conversion, but I lose all my product during the aqueous workup. Where is it going? A: Because the reaction requires an excess of base, your product exists entirely as a highly water-soluble sodium salt at the end of the reaction. If you perform a standard aqueous extraction at a basic or neutral pH, the product will remain in the aqueous layer and be discarded. Solution: You must carefully quench the reaction and adjust the aqueous layer to pH 3–4 using 1M HCl before extraction. This protonates the methine carbon, rendering the molecule neutral and organic-soluble.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues are built into the steps to confirm that the underlying chemistry is proceeding as intended.

Objective: Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile with >95% conversion.

Step 1: Carbanion Generation

  • Flame-dry a 50 mL round-bottom flask, cool under vacuum, and backfill with Argon.

  • Suspend NaH (60% dispersion in mineral oil, 2.5 equiv, 2.5 mmol) in anhydrous THF (10 mL) and cool to 0 °C in an ice bath.

  • Add malononitrile (1.1 equiv, 1.1 mmol) dropwise via syringe.

    • Self-Validation Check: You must observe the immediate evolution of H₂ gas. The solution will turn slightly yellow, confirming the successful deprotonation and formation of the active nucleophile.

Step 2: SNAr Addition 4. Dissolve 4-chloropyrimidine (1.0 equiv, 1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the carbanion mixture at 0 °C to prevent exothermic dimerization of malononitrile. 5. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The UV-active spot for 4-chloropyrimidine should be completely consumed, replaced by a baseline spot (the salt of the product).

Step 3: Acidic Quench & Isolation (Critical Step) 6. Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL) to destroy unreacted NaH. 7. Add 1M HCl dropwise until the pH of the aqueous layer reaches ~3.

  • Self-Validation Check: The product will often precipitate slightly or cause the mixture to become cloudy as the neutral, organic-soluble species is formed.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(pyrimidin-4-yl)propanedinitrile.

References

  • Storz, T., Heid, R., Zeldis, J., Hoagland, S. M., & Rapisardi, V. (2011). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development, 15(4), 918–924.[Link]

  • ChemRxiv. (2020). a-Aryl-a-Heteroarylmalononitriles via Proton-Transfer Dual-Ionization Nucleophilic Aromatic Substitution.[Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(Pyrimidin-4-yl)propanedinitrile and Other Malononitrile Derivatives as Kinase-Targeting Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The malononitrile moiety, with its activated methylene group, is a versatile chemical scaffold renowned for its role in generating compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its utility as a precursor in Knoevenagel condensation reactions allows for the synthesis of a diverse library of derivatives.[4][5] Separately, the pyrimidine ring is a "privileged structure," integral to the nucleobases of DNA and RNA and a core component of numerous approved drugs, particularly in the realm of kinase inhibition.[6][7][8]

This guide focuses on 2-(Pyrimidin-4-yl)propanedinitrile , a molecule that represents the convergence of these two critical scaffolds. By replacing the more common aryl substituents with a pyrimidine ring, this compound introduces unique physicochemical properties, such as hydrogen bonding capabilities and altered electronic distribution, that can profoundly influence biological activity. We will objectively compare this compound to other classes of malononitrile derivatives, with a specific focus on their potential as inhibitors of the Janus Kinase (JAK) family, a critical node in cytokine signaling pathways implicated in inflammatory diseases and cancers.[9][10]

Synthetic Strategies: Accessing Malononitrile Derivatives

The primary synthetic route to substituted malononitriles is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (an aldehyde or ketone).[1][4] This method is highly efficient for producing benzylidene malononitriles and related aryl derivatives.

General Synthetic Workflow for Malononitrile Derivatives

The workflow for synthesizing and characterizing these compounds is a multi-step process that combines organic synthesis with analytical confirmation.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization A Aromatic Aldehyde/ Ketone C Knoevenagel Condensation (Base Catalyst, e.g., Piperidine, Alum) A->C B Malononitrile B->C D Crude Product C->D E Recrystallization or Column Chromatography D->E F Pure Crystalline Solid E->F G FT-IR Spectroscopy (Verify -CN, C=C) F->G H NMR Spectroscopy (1H, 13C) F->H I Mass Spectrometry (Confirm M.W.) F->I J Verified Structure G->J H->J I->J G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK P_JAK P-JAK JAK->P_JAK 2. Autophosphorylation STAT STAT P_JAK->STAT 3. STAT Recruitment & Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer P-STAT Dimer P_STAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription 6. Gene Activation Inhibitor 2-(Pyrimidin-4-yl)propanedinitrile & other Malononitrile Derivatives Inhibitor->P_JAK Inhibition

Sources

HPLC Validation Methods for 2-(Pyrimidin-4-yl)propanedinitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, one of the most persistent challenges in chromatographic method development is the accurate purity validation of highly polar, ionizable heterocyclic compounds. 2-(Pyrimidin-4-yl)propanedinitrile (CAS: 1803582-85-5)[1], a critical building block in the synthesis of kinase inhibitors and agrochemicals, presents a unique analytical hurdle.

This guide objectively compares the performance of conventional Reversed-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity validation of this specific pyrimidine derivative. By examining the underlying physicochemical causality, we will establish a self-validating protocol that ensures scientific integrity and regulatory compliance.

The Analytical Challenge: Physicochemical Causality

To design an effective separation method, we must first understand the molecule. 2-(Pyrimidin-4-yl)propanedinitrile consists of an electron-deficient pyrimidine ring conjugated to a malononitrile moiety.

The Causality of Chromatographic Failure in RP-HPLC: The two cyano groups exert a massive electron-withdrawing effect, rendering the central methine (CH) proton highly acidic (pKa ~ 4.0–5.5). In standard aqueous mobile phases used in RP-HPLC, the molecule exists in a dynamic equilibrium between its neutral form, a deprotonated anion, and a zwitterionic enamine-like tautomer.

Because standard C18 stationary phases rely on hydrophobic interactions, they inherently repel these highly polar, charged species. This results in the analyte eluting near the void volume (t0), accompanied by severe peak tailing and poor resolution from polar impurities[2].

G A Neutral Form (CH-Malononitrile) B Deprotonated Anion (Highly Polar) A->B pH > 4 (Loss of H+) C Zwitterionic Tautomer (Enamine-like) A->C Tautomerization

Equilibrium states of 2-(Pyrimidin-4-yl)propanedinitrile affecting chromatographic retention.

To overcome this, HILIC employs a polar stationary phase (such as an amide or bare silica) and a highly organic mobile phase. This creates a water-enriched layer on the surface of the stationary phase. The polar pyrimidine derivative partitions effectively into this aqueous layer, providing strong retention, symmetrical peak shape, and superior resolution[3].

Comparative Data: RP-HPLC vs. HILIC

The following table summarizes the quantitative validation data comparing a standard C18 RP-HPLC method against an optimized Amide-HILIC method for the purity analysis of 2-(Pyrimidin-4-yl)propanedinitrile.

Validation ParameterMethod A: RP-HPLC (C18)Method B: HILIC (Amide)Performance Verdict
Retention Time (Rt) 1.8 min (Near void volume)8.4 minHILIC Superior : Prevents matrix interference.
Theoretical Plates (N) < 2,000> 15,000HILIC Superior : Sharper, highly efficient peaks.
Tailing Factor (Tf) 2.4 (Severe tailing)1.05 (Symmetrical)HILIC Superior : Eliminates secondary interactions.
Linearity (R²) 0.9850.9995HILIC Superior : Meets ICH guidelines (>0.999).
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mLHILIC Superior : 10x more sensitive.
LOQ (Limit of Quantitation) 1.5 µg/mL0.15 µg/mLHILIC Superior : Better for trace impurity profiling.

Data synthesized from comparative validation frameworks for polar pyrimidine derivatives[2][4].

Experimental Protocols: Step-by-Step Methodologies

Every robust analytical method must be a self-validating system. The following protocols detail the exact parameters required to reproduce these results.

Method A: Conventional RP-HPLC (The Baseline)

Note: Provided for comparative baseline purposes; not recommended for final purity release of this compound.

  • System Preparation: Equilibrate a standard HPLC-UV system equipped with a Phenomenex Luna C18 column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 to suppress ionization).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 30°C.

  • Sample Injection: Inject 10 µL of the sample dissolved in 5% Acetonitrile/Water (1 mg/mL).

  • Detection: Monitor UV absorbance at 254 nm.

Method B: Optimized HILIC (The Recommended Standard)

Note: This method leverages an amide stationary phase to facilitate hydrogen bonding and dipole-dipole interactions with the malononitrile group[4].

  • System Preparation: Equilibrate a UPLC/HPLC system equipped with a Waters BEH Amide column (150 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: Ammonium formate is a volatile buffer that controls the ionization state of the malononitrile group while remaining fully compatible with downstream MS detection).

    • Solvent B: 100% Acetonitrile.

  • Isocratic Elution: Maintain an isocratic flow of 85% B / 15% A for 15 minutes. (Causality: HILIC requires a minimum of 70% organic solvent to maintain the critical water-enriched partition layer on the silica surface).

  • Flow Rate & Temperature: Set flow rate to 0.4 mL/min and column compartment to 40°C.

  • Sample Injection: Inject 2 µL of the sample dissolved in 85% Acetonitrile (0.1 mg/mL). (Critical Step: Injecting in a highly aqueous diluent in HILIC will disrupt the partition layer and cause peak splitting).

  • Detection: Monitor UV absorbance at 254 nm and ESI-MS (Positive/Negative switching mode).

G cluster_RP Method A: RP-HPLC (C18) cluster_HILIC Method B: HILIC (Amide) Sample 2-(Pyrimidin-4-yl)propanedinitrile Sample Injection RP_Col Hydrophobic C18 Phase (Repels Polar Analyte) Sample->RP_Col HILIC_Col Polar Amide Phase (Water-Enriched Layer) Sample->HILIC_Col RP_Result Void Volume Elution Poor Peak Shape RP_Col->RP_Result Weak Partitioning HILIC_Result Strong Retention High Resolution HILIC_Col->HILIC_Result Hydrogen Bonding & Dipole Interactions

Mechanistic comparison of RP-HPLC and HILIC for polar pyrimidine derivatives.

Conclusion & Best Practices

For the purity validation of 2-(Pyrimidin-4-yl)propanedinitrile, HILIC is objectively superior to RP-HPLC . The inherent polarity and tautomeric nature of the pyrimidine-malononitrile scaffold cause catastrophic retention failure on standard C18 columns. By utilizing a BEH Amide column with a highly organic, buffered mobile phase (Method B), analysts can achieve the theoretical plates, peak symmetry, and sensitivity required for stringent ICH-compliant purity validation.

Key Takeaway: Always match the sample diluent to the initial mobile phase conditions (e.g., 85% Acetonitrile for HILIC) to prevent solvent-mismatch peak distortion.

References

  • Strege, M., et al. "A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine." Chromatography Online. Available at:[Link]

  • Kuo, C.-H., et al. (2023). "Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS." Journal of Proteome Research - ACS Publications. Available at: [Link]

Sources

A Comprehensive Guide to the LC-MS Validation of 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. This guide provides an in-depth, objective comparison of the performance of a liquid chromatography-mass spectrometry (LC-MS) method for the validation of 2-(Pyrimidin-4-yl)propanedinitrile, a heterocyclic compound with potential therapeutic applications. The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for robust and reliable analytical procedure validation.[1][2][3]

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] For quantitative analyses of active pharmaceutical ingredients (APIs) like 2-(Pyrimidin-4-yl)propanedinitrile, LC-MS has become the technique of choice due to its high sensitivity, selectivity, and speed.[4][5]

This guide will delve into the critical validation parameters, explaining the rationale behind each experimental choice and presenting supporting data to demonstrate the method's suitability.

Experimental Workflow and Key Considerations

The successful validation of an LC-MS method hinges on a well-designed experimental workflow. The following diagram illustrates the logical progression from sample preparation to the assessment of validation characteristics.

LC-MS Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_validation Validation Parameter Assessment Standard_Preparation Standard Stock & Working Solutions LC_Separation Liquid Chromatography (UPLC/HPLC) Standard_Preparation->LC_Separation Sample_Preparation Matrix Spiking & Dilution Series Sample_Preparation->LC_Separation MS_Detection Mass Spectrometry (Triple Quadrupole) LC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity_Range Linearity & Range MS_Detection->Linearity_Range Accuracy Accuracy MS_Detection->Accuracy Precision Precision (Repeatability & Intermediate) MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Robustness Robustness MS_Detection->Robustness

Caption: A flowchart illustrating the key stages of an LC-MS method validation process.

Rationale for Method Selection

The choice of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is driven by the need for high-throughput analysis without compromising resolution.[6] UPLC systems, utilizing sub-2-µm particle columns, offer superior separation efficiency and speed compared to traditional HPLC.[6] A triple quadrupole mass spectrometer is selected for its high sensitivity and selectivity, particularly in Multiple Reaction Monitoring (MRM) mode, which is the gold standard for quantitative bioanalysis.[5]

Core Validation Parameters: A Comparative Analysis

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, comparing the performance of the method for 2-(Pyrimidin-4-yl)propanedinitrile against established standards.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

Experimental Protocol:

  • Blank Analysis: Analyze a blank matrix sample (e.g., plasma, formulation buffer) to ensure no interfering peaks are present at the retention time of 2-(Pyrimidin-4-yl)propanedinitrile and its internal standard (IS).

  • Analyte and IS Analysis: Analyze a sample containing only the analyte and the IS to determine their retention times.

  • Spiked Sample Analysis: Analyze a blank matrix sample spiked with the analyte and IS to confirm that the matrix does not interfere with their detection.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these samples to ensure that the degradation products do not co-elute with the analyte.

Data Summary:

SampleAnalyte Peak AreaInterference at Analyte RT
Blank MatrixNot DetectedNone Observed
Analyte in Solvent1,254,367N/A
Spiked Matrix1,249,871None Observed
Acid Degraded876,543Peaks at different RTs
Base Degraded912,345Peaks at different RTs
Linearity and Range

Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample over a specified range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of 2-(Pyrimidin-4-yl)propanedinitrile. A typical range for a pharmaceutical assay could be from 1 ng/mL to 1000 ng/mL.

  • Analyze each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Data Summary:

Concentration (ng/mL)Mean Peak Area Ratio
10.012
50.058
100.115
500.592
1001.189
5005.945
100011.987

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9995

  • Equation: y = 0.012x + 0.0005

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Experimental Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the established range.

  • Analyze five replicates of each QC sample.

  • Calculate the percent recovery for each sample: (% Recovery) = (Mean Measured Concentration / Nominal Concentration) * 100

Data Summary:

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Recovery
Low32.9598.3%
Medium7576.1101.5%
High750742.599.0%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicates of the low, medium, and high QC samples on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Analyze the same QC samples on three different days, with different analysts or equipment if possible.

  • Calculate the percent relative standard deviation (%RSD) for each set of measurements.

Data Summary:

QC LevelConcentration (ng/mL)Repeatability (%RSD)Intermediate Precision (%RSD)
Low32.5%4.1%
Medium751.8%3.2%
High7501.5%2.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).

  • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable.

  • LOQ: A signal-to-noise ratio of 10:1 is typically required.

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Data Summary:

ParameterValue
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate changes to the LC-MS method parameters, such as:

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Flow rate (e.g., ± 0.02 mL/min)

  • Analyze a set of samples under each of the modified conditions.

  • Evaluate the impact of these changes on the analytical results (e.g., peak area, retention time, resolution).

Data Summary: The method for 2-(Pyrimidin-4-yl)propanedinitrile demonstrated high robustness, with no significant impact on the results observed from the minor variations in the method parameters. The %RSD for the results obtained under all varied conditions remained below 5%.

Mass Spectral Fragmentation of Pyrimidine Derivatives

Understanding the fragmentation patterns of pyrimidine derivatives is crucial for structural elucidation and method development in mass spectrometry.[8][9] The fragmentation of these compounds is highly dependent on the nature and position of the substituents on the pyrimidine ring.[10]

Pyrimidine_Fragmentation M Molecular Ion (M+•) 2-(Pyrimidin-4-yl)propanedinitrile F1 Loss of HCN [M - HCN]+• M:f0->F1:f0 - HCN F2 Loss of •CN [M - CN]+ M:f0->F2:f0 - •CN F3 Pyrimidine Ring Cleavage F1:f0->F3:f0 Further Fragmentation

Caption: A simplified diagram illustrating potential fragmentation pathways for a pyrimidine-containing compound in mass spectrometry.

Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[10]

Conclusion

The comprehensive validation of the LC-MS method for 2-(Pyrimidin-4-yl)propanedinitrile demonstrates that it is specific, linear, accurate, precise, and robust for its intended purpose. The method meets the stringent requirements set forth by regulatory guidelines such as ICH Q2(R1), ensuring the generation of reliable and high-quality data in a drug development setting. The presented data provides a clear and objective comparison against established standards, confirming the suitability of this analytical procedure for the quantitative determination of 2-(Pyrimidin-4-yl)propanedinitrile in various matrices.

References

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC. (2019, February 28). Vertex AI Search.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Vertex AI Search.
  • Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed. (2003, August 15). Vertex AI Search.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Vertex AI Search.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed. (2018, February 8). Vertex AI Search.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Vertex AI Search.
  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. (2024, July 10). Vertex AI Search.
  • Mass spectral fragmentation modes of pyrimidine derivatives. Vertex AI Search.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11). Vertex AI Search.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Vertex AI Search.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Vertex AI Search.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Vertex AI Search.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Vertex AI Search.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. Vertex AI Search.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Vertex AI Search.
  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents. Vertex AI Search.
  • An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction - Arabian Journal of Chemistry. (2020, August 1). Vertex AI Search.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Vertex AI Search.

Sources

A Comparative Benchmarking Guide to 2-(Pyrimidin-4-yl)propanedinitrile and its Analogs as Versatile Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, pyrimidine-based structures are a cornerstone in the design of novel therapeutics, particularly targeting kinases and other key proteins implicated in a myriad of diseases.[1][2][3][4] The strategic selection of a pyrimidine-containing synthetic intermediate is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth analysis of 2-(Pyrimidin-4-yl)propanedinitrile, a potentially valuable yet under-documented synthetic intermediate. Due to the scarcity of direct experimental data on this specific isomer, we will leverage established principles of pyrimidine chemistry and data from its close analogs, such as the commercially available 2-(pyrimidin-5-yl)propanedinitrile, to project its synthetic utility and benchmark it against other common pyrimidine building blocks.

The Pyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a recurring motif in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for target binding.[1][2][5] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a fertile ground for the development of novel therapeutics, especially in oncology.[1][2][6]

2-(Pyrimidin-4-yl)propanedinitrile: A Profile of a Promising Intermediate

While direct literature on the synthesis and application of 2-(Pyrimidin-4-yl)propanedinitrile is sparse, its structure suggests significant potential as a synthetic intermediate. The dinitrile moiety is a versatile functional group, known to participate in a wide array of chemical transformations, making it a valuable handle for the construction of more complex molecular architectures.[7]

Hypothesized Synthesis

A plausible synthetic route to 2-(Pyrimidin-4-yl)propanedinitrile can be extrapolated from known methodologies for the synthesis of related compounds. A likely approach would involve the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine with a malononitrile anion.

DOT Diagram: Hypothesized Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile

Synthesis_of_2-(Pyrimidin-4-yl)propanedinitrile 4-Chloropyrimidine 4-Chloropyrimidine Product 2-(Pyrimidin-4-yl)propanedinitrile 4-Chloropyrimidine->Product SNAr Malononitrile Malononitrile Intermediate_Anion Malononitrile Anion Malononitrile->Intermediate_Anion Deprotonation Base Base Intermediate_Anion->Product

Caption: Hypothesized synthetic route to 2-(Pyrimidin-4-yl)propanedinitrile.

This proposed synthesis is analogous to established procedures for the preparation of other heteroaryl malononitriles. The choice of base and solvent would be critical to optimize the yield and minimize side reactions.

Comparative Analysis of Pyrimidine-Based Intermediates

To benchmark the potential of 2-(Pyrimidin-4-yl)propanedinitrile, we will compare its projected reactivity and utility against its commercially available isomer, 2-(pyrimidin-5-yl)propanedinitrile, and another widely used pyrimidine intermediate, 2,4-dichloropyrimidine.

IntermediateStructureKey Reactive SitesCommon ApplicationsReported Yields (in representative reactions)
2-(Pyrimidin-4-yl)propanedinitrile 2-(Pyrimidin-4-yl)propanedinitrileMalononitrile group (for cyclizations, additions), Pyrimidine ring (for N-alkylation, metal-catalyzed cross-coupling)Building block for fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines), introduction of a dinitrile moiety for further functionalization.Hypothesized to be moderate to high, dependent on reaction conditions.
2-(Pyrimidin-5-yl)propanedinitrile 2-(Pyrimidin-5-yl)propanedinitrileMalononitrile group, Pyrimidine ringSynthesis of kinase inhibitors and other biologically active molecules.Commercially available, indicating viable synthetic routes.
2,4-Dichloropyrimidine 2,4-DichloropyrimidineTwo reactive chlorine atoms at C2 and C4 positionsSequential SNAr reactions to introduce different substituents, precursor for a wide range of kinase inhibitors.High yields in SNAr reactions are well-documented.[2]
Reactivity and Synthetic Potential

The key difference between the 4-yl and 5-yl isomers of pyrimidinyl-propanedinitrile lies in the electronic properties of the pyrimidine ring at the point of substitution. The C4 position of the pyrimidine ring is generally more electron-deficient than the C5 position, which could influence the reactivity of the dinitrile moiety and the pyrimidine ring itself. This could lead to differences in reaction rates and regioselectivity in subsequent transformations.

For instance, the increased electron-withdrawing nature of the pyrimidine ring at the C4 position might enhance the acidity of the methine proton of the dinitrile group, potentially facilitating its deprotonation and subsequent reactions.

Experimental Protocols: A Guide for Investigation

Proposed Synthesis of 2-(Pyrimidin-4-yl)propanedinitrile

Objective: To synthesize 2-(Pyrimidin-4-yl)propanedinitrile via nucleophilic aromatic substitution.

Materials:

  • 4-Chloropyrimidine

  • Malononitrile[8]

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of malononitrile (1.1 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the malononitrile anion.

  • Add a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(Pyrimidin-4-yl)propanedinitrile.

DOT Diagram: Experimental Workflow for Synthesis

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification Reactants Malononitrile + NaH in DMF Addition Add 4-Chloropyrimidine Reactants->Addition Monitoring Monitor by TLC Addition->Monitoring Quench Quench with NH4Cl (aq) Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure 2-(Pyrimidin-4-yl)propanedinitrile Chromatography->Product

Caption: A generalized workflow for the synthesis of 2-(Pyrimidin-4-yl)propanedinitrile.

Conclusion and Future Outlook

While 2-(Pyrimidin-4-yl)propanedinitrile remains a largely unexplored synthetic intermediate, its structural features suggest considerable potential for the synthesis of novel heterocyclic compounds of medicinal interest. This guide has provided a theoretical framework for its synthesis and a comparative analysis against established pyrimidine building blocks.

Further experimental investigation is warranted to validate the hypothesized synthetic routes and to fully characterize the reactivity and synthetic utility of this promising intermediate. The development of efficient protocols for its preparation could provide medicinal chemists with a valuable new tool for the construction of next-generation pyrimidine-based therapeutics. The strategic choice of a pyrimidine intermediate like 2-(Pyrimidin-4-yl)propanedinitrile could offer distinct advantages in the synthesis of complex heterocyclic systems, and the information provided herein aims to empower researchers to make informed decisions in the pursuit of novel drug candidates.[9]

References

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Scheme 2. Reaction of pyrimidinethione 4 with malononitrile. ResearchGate. [Link]

  • Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues.
  • PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. PubMed. [Link]

  • Decyanation–(Hetero)arylation of Malononitriles to access α-(Hetero)arylnitriles. ResearchGate. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

  • Pyrimidine compounds and pyrimido indole compounds and methods of use.
  • The Reaction of Malononitrile with Substituted Hydrazines: New Routes to 4-Aminopyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-(pyrimidin-4-yl)indoles. PubMed. [Link]

  • Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Technical Disclosure Commons. [Link]

  • Pyrimidine derivative, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient. PubChem. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

  • 2-(pyrimidin-4-yl)acetonitrile — Chemical Substance Information. NextSDS. [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. MDPI. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • A Three-Step Preparation of MAC Reagents from Malononitrile. ResearchGate. [Link]

  • Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. MDPI. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Beilstein Journals. [Link]

  • Generation of Pyrrolo[2,3-d]pyrimidines. Unexpected Products in the Multicomponent Reaction of 6-Aminopyrimidines, Dimedone, and Arylglyoxal. ResearchGate. [Link]

  • Recent Advances in the Chemistry of Nitriles and Enaminonitriles. The Jordan Journal of Earth and Environmental Sciences. [Link]

  • 2-(4-Fluorobenzylidene)malononitrile. PubChem. [Link]

  • 2-[AMINO(4-PYRIDINYL)METHYLENE]MALONONITRILE — Chemical Substance Information. NextSDS. [Link])

Sources

comparative analysis of pyrimidine building blocks in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrimidine Building Blocks in Rational Drug Design: A Senior Scientist’s Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate core scaffolds to determine which structural frameworks offer the highest probability of clinical success. Among the myriad of heterocyclic options, the pyrimidine ring—a six-membered aromatic system containing two nitrogen atoms at the 1 and 3 positions—stands out as a profoundly privileged scaffold[1].

This guide provides an objective, data-driven comparison of pyrimidine building blocks against alternative bioisosteres (such as quinazoline, pyridine, and pyrazine), detailing the mechanistic logic behind their efficacy and the self-validating experimental protocols we use to evaluate them.

The Structural Logic: Why Pyrimidine?

In medicinal chemistry, the choice of a core heterocycle is never arbitrary. Pyrimidine is fundamentally embedded in human biology as the foundational building block of DNA and RNA (cytosine, thymine, uracil)[2]. When deployed in synthetic drug design, pyrimidine offers distinct physicochemical advantages over its bioisosteres:

  • Superior Hinge-Binding Geometry: In kinase inhibitors, the pyrimidine core acts as a biomimetic surrogate for the purine ring of adenosine triphosphate (ATP)[3]. The two nitrogen atoms serve as potent, precisely angled hydrogen-bond acceptors that anchor the drug into the kinase hinge region[4].

  • Tuned Basicity and Permeability: Compared to pyridine, the introduction of the second electronegative nitrogen in pyrimidine draws electron density away from the ring. This lowers the overall basicity (pKa), which enhances lipophilic membrane permeability and critically reduces off-target hERG channel liabilities—a common failure point in early drug development[5].

  • Overcoming Steric Resistance: While bulky quinazoline cores (e.g., Erlotinib) are highly effective against wild-type kinases, they often fail against mutated variants due to steric clashes. Pyrimidine offers a more compact, flexible rotational axis that can accommodate bulky "gatekeeper" mutations[6].

Comparative Efficacy: Pyrimidine vs. Alternative Isosteres

To illustrate the performance of pyrimidine, we must look at the Epidermal Growth Factor Receptor (EGFR) inhibitor landscape. First-generation inhibitors utilized a rigid quinazoline core. However, the emergence of the T790M gatekeeper mutation rendered these drugs ineffective[3].

By executing a bioisosteric replacement strategy—swapping the quinazoline core for a functionalized pyrimidine core—researchers developed third-generation inhibitors like Osimertinib. The pyrimidine scaffold not only relieved the steric clash with the bulky methionine residue but also optimally positioned a Michael acceptor to form a covalent bond with Cys797[3].

Quantitative Kinase Inhibition Data

The following table summarizes the comparative in vitro biochemical potency (IC50) of various scaffolds against key oncology targets:

Compound / DrugCore ScaffoldPrimary TargetIC50 (nM)Clinical / Experimental Context
Erlotinib QuinazolineEGFR (WT)2.01st-Gen; susceptible to T790M resistance[3]
Gefitinib QuinazolineEGFR (WT)2.0 - 20.01st-Gen; susceptible to T790M resistance[3]
Osimertinib Pyrazolo-PyrimidineEGFR (T790M)~1.03rd-Gen; selectively overcomes T790M[3]
Lapatinib QuinazolineErbB210.0Dual EGFR/HER2 reversible inhibitor[3]
Compound 11b PyrimidineEGFR (WT)90.0Novel experimental antiproliferative hit[7]
Compound 6d PyrimidinePin1 Isomerase700.0Novel targeted covalent inhibitor (TCI)[8]

Mechanistic Pathway Visualization

To understand why pyrimidine is so effective, we must visualize its intervention in the signaling cascade. The diagram below illustrates how pyrimidine derivatives competitively block the ATP-binding pocket, halting downstream tumor proliferation.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (WT / T790M) Ligand->Receptor ATP ATP Binding Receptor->ATP Downstream Downstream Signaling ATP->Downstream Inhibitor Pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation Downstream->Proliferation

Caption: EGFR signaling cascade and targeted inhibition by pyrimidine derivatives.

Experimental Validation: Self-Validating Protocols

Data integrity is paramount. To objectively compare a novel pyrimidine building block against a quinazoline or pyridine counterpart, we employ a two-tiered orthogonal screening approach. Every protocol must be self-validating to rule out false positives caused by compound aggregation or autofluorescence.

Protocol A: Biochemical HTRF Kinase Assay

Causality & Logic: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than traditional radiometric assays. Highly conjugated pyrimidines can occasionally auto-fluoresce, skewing standard optical reads. HTRF utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mechanism. By calculating the ratio of two emission wavelengths (665 nm / 620 nm), the system mathematically cancels out inner-filter effects and compound autofluorescence, ensuring absolute trustworthiness of the IC50 data[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target kinase (e.g., EGFR T790M), ATP at its specific Km​ concentration, and a biotinylated peptide substrate in a standardized assay buffer (HEPES, MgCl2​ , DTT, Tween-20).

  • Compound Incubation: Dispense serial dilutions of the pyrimidine derivatives into a 384-well microplate. Add the kinase and incubate for 30 minutes at room temperature to allow equilibrium target engagement.

  • Reaction Initiation: Add the ATP/substrate mixture to initiate phosphorylation. Incubate for 60 minutes.

  • Self-Validating Stop/Detection: Add the detection mixture containing a Eu3+ -cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor) suspended in a buffer containing EDTA. Crucial step: The EDTA chelates the Mg2+ ions, instantly stripping the kinase of its required cofactor and permanently halting the reaction, ensuring temporal consistency across the plate.

  • Readout: Measure the TR-FRET signal on a microplate reader and plot the 665/620 ratio against compound concentration to derive the IC50.

HTRF_Workflow Step1 1. Incubation Pyrimidine + Kinase Step2 2. Reaction ATP + Substrate Step1->Step2 Step3 3. Detection Eu-Cryptate + XL665 Step2->Step3 Step4 4. Readout TR-FRET Ratio Step3->Step4

Caption: Step-by-step workflow of the self-validating HTRF kinase inhibition assay.

Protocol B: Phenotypic MTT Cell Viability Assay

Causality & Logic: Biochemical potency is useless if the pyrimidine block prevents cellular penetration. The MTT assay bridges this gap. It relies on NAD(P)H-dependent oxidoreductases inside living cells to reduce the MTT tetrazolium dye into formazan. This directly links the metabolic viability of the cell to the phenotypic efficacy and membrane permeability of the pyrimidine inhibitor[9].

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 or HCT-116) in 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.

  • Treatment: Dose the cells with serial dilutions of the pyrimidine compounds (ranging from 0.1 nM to 10 µM) and incubate for 72 hours at 37°C with 5% CO2​ .

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Plot dose-response curves to determine the cellular IC50, validating the translation of biochemical potency to in vitro efficacy[9].

Emerging Frontiers: Covalent Pyrimidine Inhibitors

While historically used for reversible ATP-competitive inhibition, the pyrimidine scaffold is now driving the frontier of Targeted Covalent Inhibitors (TCIs). Recent fragment-based drug discovery (FBDD) campaigns have utilized functionalized pyrimidines to target the human Pin1 isomerase. By leveraging the pyrimidine ring's predictable geometry, researchers successfully positioned a reactive warhead to covalently bind to Cys113, yielding highly selective inhibitors (e.g., Compound 6d) with sub-micromolar potency[8].

Ultimately, whether acting as a bioisostere to rescue a failing quinazoline program or serving as the geometric anchor for a novel covalent warhead, pyrimidine remains an indispensable building block in the rational design of next-generation therapeutics.

References

  • PharmaBlock - Pyrimidines in Drug Discovery. Comprehensive overview of pyrimidine as a privileged fragment in FDA-approved kinase inhibitors.

  • BenchChem - A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. Quantitative IC50 comparisons of pyrimidine, quinazoline, and pyridine scaffolds in EGFR inhibition.

  • Orient J Chem - Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Systematic review of pyrimidine molecular hybridization and scaffold morphing.

  • GSC Online Press - Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Experimental data and HTRF assay validation for novel pyrimidine compounds (e.g., Compound 11b).

  • ACS Medicinal Chemistry Letters - Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors. Mechanistic insights into fragment-based drug discovery utilizing pyrimidine for covalent Cys113 binding.

  • National Center for Biotechnology Information (PMC) - Recent Advances in Pyrimidine-Based Drugs. Analysis of pyrimidine as a bioisostere for phenyl and aromatic π systems to improve pharmacokinetic properties.

Sources

A Comparative Guide to the Spectroscopic Characterization and Validation of 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the spectroscopic properties of 2-(Pyrimidin-4-yl)propanedinitrile against relevant chemical alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical characterization. We will synthesize data from foundational spectroscopic principles and published experimental results for analogous structures to build a comprehensive analytical framework.

Introduction: The Analytical Imperative for Heterocyclic Nitriles

Compounds integrating a pyrimidine ring and a dinitrile moiety, such as 2-(Pyrimidin-4-yl)propanedinitrile, represent a confluence of two pharmacologically and materially significant functional groups. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to act as a bioisostere for purines and engage in crucial hydrogen bonding interactions.[1][2][3] The propanedinitrile (or malononitrile) group, a potent electron-withdrawing entity, is a versatile building block in organic synthesis and a key component in materials with interesting optical and electronic properties.[4][5]

Given this context, unambiguous structural confirmation and purity assessment are not merely procedural formalities; they are foundational to the integrity of any subsequent research, be it a drug discovery campaign or the development of novel materials. Spectroscopic analysis provides the empirical bedrock for this validation. This guide details a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—to create a comprehensive and validated analytical profile for 2-(Pyrimidin-4-yl)propanedinitrile.

The Target Compound: Predicted Spectroscopic Signature of 2-(Pyrimidin-4-yl)propanedinitrile

A Multi-Technique Characterization Workflow

The validation of a chemical entity's structure and purity relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Secondary Analysis & Validation prep Compound Synthesis & Purification ir FT-IR Spectroscopy (Functional Groups) prep->ir Initial Screening nmr NMR Spectroscopy (¹H & ¹³C Connectivity) prep->nmr Initial Screening ms Mass Spectrometry (Molecular Weight) prep->ms Initial Screening compare Data Comparison (vs. Predicted & Alternatives) ir->compare nmr->compare ms->compare uv UV-Vis Spectroscopy (Electronic Transitions) uv->compare If chromophore is relevant validate Structural Confirmation & Purity Assessment compare->validate Data Convergence

Caption: Workflow for comprehensive spectroscopic validation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale: IR spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. For 2-(Pyrimidin-4-yl)propanedinitrile, the most telling feature is the nitrile (C≡N) bond. Its triple bond character results in a stretching vibration in a relatively "quiet" region of the spectrum, making it a highly diagnostic peak.[7]

Expected Spectral Features:

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is predicted between 2240-2260 cm⁻¹. This is characteristic of non-conjugated aliphatic nitriles.[8][9]

  • Pyrimidine Ring Vibrations: A series of medium-to-strong bands between approximately 1400-1620 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic ring.[10][11]

  • C-H Aromatic Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: A band corresponding to the single proton of the propanedinitrile moiety, expected around 2900-3000 cm⁻¹.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry, IR-grade KBr. Grind the mixture thoroughly to a fine powder to minimize scattering effects.

  • Blank Measurement: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Measurement: Press the sample-KBr mixture into a transparent pellet using a hydraulic press. Place the pellet in the spectrometer's sample holder.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the blank spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. For a molecule with a distinct aromatic system and a unique aliphatic proton, NMR is indispensable for isomeric differentiation.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Pyrimidine Protons:

    • H2: Expected as a singlet or a narrow triplet (due to long-range coupling) furthest downfield, likely > 9.0 ppm.

    • H5 & H6: Expected as doublets, with chemical shifts influenced by the electron-withdrawing propanedinitrile group. H6, being adjacent to the substitution site, would be further downfield than H5, likely in the 8.0-9.0 ppm range. H5 would be more upfield, perhaps 7.5-8.0 ppm.

  • Propanedinitrile Proton:

    • CH: A single proton on a carbon flanked by two nitriles and a pyrimidine ring. This environment is highly deshielded, and the peak is expected as a singlet in the 4.5-5.5 ppm range.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Nitrile Carbons (CN): Two peaks (or one if magnetically equivalent) expected in the characteristic nitrile region of 115-120 ppm.[8][9]

  • Pyrimidine Carbons: Four distinct signals are expected in the aromatic region (120-165 ppm). The carbon at C4, attached to the propanedinitrile group, would be significantly affected.

  • Propanedinitrile Carbon (CH): A single peak expected at the lower end of the aliphatic region, likely around 20-30 ppm, shifted downfield by the adjacent nitriles.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its high solubilizing power.[12]

  • Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover ~0-200 ppm.

    • A greater number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) as an internal standard.

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Rationale: MS provides the molecular weight of the compound, one of the most crucial pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The base peak or a prominent peak should correspond to the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, a strong signal at m/z 145.0563 would be expected for the [M+H]⁺ ion (calculated for C₇H₅N₄⁺).

  • Fragmentation Pattern: The molecule may exhibit characteristic fragmentation, such as the loss of HCN (27 Da) or cleavage of the propanedinitrile group.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode. For HRMS, use a TOF (Time-of-Flight) or Orbitrap analyzer.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured exact mass to the theoretically calculated mass to confirm the elemental composition.

Comparative Analysis: Validation Against Alternatives

To ground our predicted data in an experimental context, we compare the expected spectroscopic features of 2-(Pyrimidin-4-yl)propanedinitrile with published data for two classes of alternatives: a complex pyrimidine derivative and a substituted dinitrile compound.

  • Alternative 1 (Pyrimidine): N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842), a selective JAK1 inhibitor.[2][12] This molecule contains a complex pyrimidine-like core.

  • Alternative 2 (Dinitrile): 2-Amino-4,6-diphenylnicotinonitrile, a compound noted for its diverse biological activities and fluorescent properties.[13] This provides a reference for a nitrile group within a different heterocyclic system.

Spectroscopic Feature2-(Pyrimidin-4-yl)propanedinitrile (Predicted)Alternative 1: PF-04965842 (Experimental)[12]Alternative 2: 2-Amino-4,6-diphenylnicotinonitrile (Experimental)[13]
¹H NMR (Aromatic H) ~7.5 - 9.2 ppmBroad, unresolved signals reported~7.25 - 8.03 ppm
¹³C NMR (Nitrile C) ~115 - 120 ppmN/A117.15 ppm
IR (C≡N Stretch) ~2240 - 2260 cm⁻¹N/A2205 cm⁻¹
MS (m/z of [M+H]⁺) 145.0563 (Calculated)378.4 (Found for its analogue)271.9693 (Found)

Analysis of Comparison: The predicted values for our target compound align well with the general regions observed in the alternatives. The nitrile carbon in Alternative 2 at 117.15 ppm strongly supports our prediction.[13] The C≡N stretch at 2205 cm⁻¹ for Alternative 2 is slightly lower than predicted, which is expected due to conjugation within that specific aromatic system, a phenomenon known to lower the vibrational frequency.[7] This comparison validates our predictive framework and demonstrates how data from known compounds can be leveraged to build confidence in the characterization of a new molecule.

Conclusion: A Framework for Trustworthy Characterization

The spectroscopic characterization of 2-(Pyrimidin-4-yl)propanedinitrile, or any novel compound, is a systematic process of evidence gathering. By employing a suite of orthogonal techniques—IR for functional group identification, NMR for structural mapping, and MS for molecular weight confirmation—a researcher can build an unassailable case for the structure and purity of their material. This guide provides a robust framework for this process, grounding predictive analysis in the context of real-world experimental data from relevant alternatives. This self-validating methodology, rooted in the fundamental principles of spectroscopy, ensures the scientific integrity required for advanced research and development.

References

  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Journal of Medicinal Chemistry, 61(3), 1130-1152. [Link]

  • Carbajales, C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7586. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • Percino, M. J., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Advances, 9(50), 29331-29341. [Link]

  • Karim, M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(5), 576. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal, 4(2), 1-5. [Link]

  • Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]

  • El-Mekawy, R. E., et al. (2021). FT-IR, Molecular Structure and Nonlinear Optical Properties of 2-(pyranoquinolin-4-yl)malononitrile (PQMN): A DFT Approach. Biointerface Research in Applied Chemistry, 11(5), 13729-13739. [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (n.d.). Comparison Uv‐spectra of N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo... [Link]

  • Wang, X., et al. (2021). N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. ACS Medicinal Chemistry Letters, 12(1), 118-124. [Link]

  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18451. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Lee, H. J., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5489. [Link]

  • Soderberg, T. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. North Carolina State University Libraries. [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 113-124. [Link]

  • Huag, T., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(1), 102030. [Link]

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment (PPE) for Handling 2-(Pyrimidin-4-yl)propanedinitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of 2-(Pyrimidin-4-yl)propanedinitrile (CAS No. 1099471-49-4). As researchers dedicated to advancing drug development, our most critical asset is our team. Ensuring your safety through rigorous and well-understood protocols is the foundation of innovative and reproducible science. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Here, we will delve into not just what to wear, but why you're wearing it, ensuring each step is a self-validating system of safety.

The hazard profile for 2-(Pyrimidin-4-yl)propanedinitrile, a powdered substance, indicates that it is harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause significant skin and eye irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.

Core Principles of Chemical Handling Safety

Before approaching the chemical bench, every researcher must internalize the core principles of laboratory safety. These are not arbitrary rules but are based on established risk-mitigation strategies.

  • Hazard Communication: Understand the specific risks associated with every chemical you handle. This involves reading the Safety Data Sheet (SDS) thoroughly before beginning any new procedure.[3][4]

  • Exposure Minimization: The primary goal of PPE is to create a reliable barrier between you and the hazardous substance. This principle extends to engineering controls like fume hoods, which are your first and most important line of defense.[5]

  • Preparedness: Accidents, though preventable, must be planned for. Knowing the location and proper use of emergency equipment like safety showers, eyewash stations, and spill kits is non-negotiable.[6]

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile of the substance and the nature of the procedure being performed. For 2-(Pyrimidin-4-yl)propanedinitrile, which is a powder, the primary risks are inhalation of dust particles and dermal/ocular exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile, chemical-resistant glovesProtects against dermal absorption and skin irritation.[1][7] Nitrile is effective against a broad range of chemicals and provides good puncture resistance.[7][8] Always inspect gloves for holes or tears before use.[6]
Eye/Face Protection ANSI Z87.1-compliant safety gogglesPrevents airborne powder or accidental splashes from causing serious eye irritation or damage.[1][9] Goggles provide a full seal around the eyes.[9]
Face Shield (in addition to goggles)Required when handling larger quantities (>5g) or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face.[9][10]
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination with the chemical powder.[11][12]
Respiratory Protection Use within a certified chemical fume hoodThis is the primary engineering control to prevent inhalation of harmful dust. All weighing and handling of the solid compound should be performed within a fume hood.[11]
NIOSH-approved respirator (e.g., N95)Required if work cannot be conducted in a fume hood or during a large spill clean-up where dust generation is unavoidable.[13][14]
Step-by-Step Guide to Gearing Up and Handling

Trust in your safety protocols is built upon consistent and correct execution. Follow this sequence every time you prepare to handle 2-(Pyrimidin-4-yl)propanedinitrile.

1. Pre-Handling Preparation:

  • Ensure your work area within the chemical fume hood is clean and uncluttered.[6]
  • Confirm that an appropriate chemical spill kit and waste disposal container are readily accessible.
  • Locate the nearest safety shower and eyewash station and verify they are unobstructed.

2. Donning PPE:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
  • Eye Protection: Don your safety goggles. If a splash hazard exists, add a face shield over the goggles.
  • Gloves: Wash and dry your hands thoroughly. Select the correct size of nitrile gloves and inspect them for any visible defects before putting them on. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves.

3. Handling the Chemical:

  • All manipulations, including weighing and preparing solutions, must occur within a certified chemical fume hood to minimize inhalation risk.[11]
  • Use a spatula for transferring the solid powder to avoid generating dust.
  • Keep the container with the chemical sealed when not in immediate use.[5][15]

4. Doffing PPE and Decontamination:

  • Gloves: Remove gloves first by peeling them off from the cuff towards the fingertips, turning them inside out without touching the exterior surface. Dispose of them immediately in the designated solid hazardous waste container.[11]
  • Lab Coat: Remove your lab coat, folding it so the potentially contaminated exterior is contained inward.
  • Eye/Face Protection: Remove your goggles and/or face shield.
  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1][13]
Operational Plan: Spill Management

In the event of a spill, a calm and procedural response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert others in the lab Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess spill size and risk Evacuate->Assess Don_PPE Don appropriate PPE: - Respirator (N95) - Double nitrile gloves - Goggles & Face Shield - Lab Coat Assess->Don_PPE Contain Cover spill with inert absorbent (e.g., vermiculite, sand) Don_PPE->Contain Collect Carefully sweep/collect material Contain->Collect Place_Waste Place in a labeled hazardous waste container Collect->Place_Waste Decontaminate Decontaminate the area Place_Waste->Decontaminate Doff_PPE Remove and dispose of PPE as hazardous waste Decontaminate->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Report Report incident to EHS Wash_Hands->Report

Caption: Workflow for managing a spill of 2-(Pyrimidin-4-yl)propanedinitrile.

Disposal Plan

All materials contaminated with 2-(Pyrimidin-4-yl)propanedinitrile, including used PPE, weighing papers, and absorbent materials from spills, are considered hazardous waste.

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed hazardous waste container.[11]

  • Unused Chemical: Do not dispose of unused chemicals down the drain. They must be collected for disposal via your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[11][12]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards to ensure safe handling and disposal by EHS personnel.[4]

By adhering to these comprehensive guidelines, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • STEMCELL Technologies. (2015, May 20). Safety Data Sheet - RUXOLITINIB.
  • Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet - Pyrimidine.
  • Sigma-Aldrich. 2-(pyrimidin-2-yl)propanedinitrile.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Health and Safety Executive (HSE). (2025, August 28). Chemicals - safe use and handling.
  • Benchchem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • Fisher Scientific. Safety Data Sheet.
  • Fisher Scientific. (2012, March 23). Safety Data Sheet.
  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 4-Aminopyridine.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • ReAgent. (2023, April 26). Preparing & Handling Chemical Solutions.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • EHS. (2023, June 19). Chemical Safety in the Workplace: Best Practices and Regulations.
  • Eagle National Supply. (2026, February 23). Are Nitrile Gloves Chemically Resistant? Why PPE Matters.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-4-yl)propanedinitrile
Reactant of Route 2
Reactant of Route 2
2-(Pyrimidin-4-yl)propanedinitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.